molecular formula C10H11NO5S B594207 6-AMino-1-naphthol-3-sulfonic Acid Hydrate CAS No. 139123-66-3

6-AMino-1-naphthol-3-sulfonic Acid Hydrate

Cat. No.: B594207
CAS No.: 139123-66-3
M. Wt: 257.26
InChI Key: ACNSFTVESQFFAE-UHFFFAOYSA-N
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Description

6-AMino-1-naphthol-3-sulfonic Acid Hydrate is a useful research compound. Its molecular formula is C10H11NO5S and its molecular weight is 257.26. The purity is usually 95%.
BenchChem offers high-quality 6-AMino-1-naphthol-3-sulfonic Acid Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-AMino-1-naphthol-3-sulfonic Acid Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-4-hydroxynaphthalene-2-sulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S.H2O/c11-7-1-2-9-6(3-7)4-8(5-10(9)12)16(13,14)15;/h1-5,12H,11H2,(H,13,14,15);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNSFTVESQFFAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662312
Record name 7-Amino-4-hydroxynaphthalene-2-sulfonic acid--water (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139123-66-3
Record name 7-Amino-4-hydroxynaphthalene-2-sulfonic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Amino-4-hydroxy-2-naphthalenesulfonic acid monohydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Amino-1-naphthol-3-sulfonic Acid Hydrate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Amino-1-naphthol-3-sulfonic Acid (J-Acid)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Amino-1-naphthol-3-sulfonic acid, widely known in the industry as J-Acid, stands as a cornerstone intermediate in the synthesis of a vast array of azo dyes. Its unique molecular architecture, featuring amino, hydroxyl, and sulfonic acid functional groups on a naphthalene core, imparts critical reactivity and solubility characteristics. This guide provides a comprehensive technical overview of J-Acid, delving into its chemical identity, physicochemical properties, synthesis methodologies, and core applications. By synthesizing technical data with practical insights, this document serves as an essential resource for professionals engaged in chemical synthesis, materials science, and dye chemistry.

Chemical Structure and Identity

The nomenclature of naphthalenic compounds can be complex, leading to several synonyms for the same molecule. 6-Amino-1-naphthol-3-sulfonic acid is most commonly referred to as J-Acid.[1] Other systematic names include 7-Amino-4-hydroxy-2-naphthalenesulfonic acid and 2-Amino-5-naphthol-7-sulfonic acid.[2][3] This ambiguity arises from different starting points for numbering the naphthalene ring system.

It is also important to address the "hydrate" designation. While sometimes sold or listed as a hydrate, the water content is often considered an impurity, and the hydrated form does not have a unique CAS Registry Number separate from the anhydrous compound. For precision, this guide will refer to the primary chemical entity.

Caption: Chemical Structure of J-Acid.

Table 1: Chemical Identifiers

IdentifierValueReference(s)
Common Name J-Acid[4]
IUPAC Name 7-amino-4-hydroxynaphthalene-2-sulfonic acid[5]
CAS Number 87-02-5[1]
Molecular Formula C10H9NO4S[1][2][4]
Molecular Weight 239.25 g/mol [1][4][5]
InChI Key KYARBIJYVGJZLB-UHFFFAOYSA-N[5]
Synonyms 2-Amino-5-naphthol-7-sulfonic acid, 7-Amino-4-hydroxy-2-naphthalenesulfonic acid[2][3]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of J-Acid are fundamental to its handling, storage, and reactivity in synthetic applications.

Table 2: Physicochemical Properties

PropertyDescriptionReference(s)
Appearance White to gray or light brown crystalline powder. The pure compound is white.[4][6]
Solubility Difficultly soluble in cold water (5 g/L at 20°C), more soluble in hot water.[4][6]
Alkaline Solubility Readily dissolves in alkaline solutions (e.g., sodium carbonate) to form the corresponding salt.[4][7]
Fluorescence Aqueous solutions of its sodium salt exhibit a distinct blue fluorescence.[4][7]
Purity Commercially available with purities typically exceeding 90% or 95% as determined by HPLC.[7]

The sulfonic acid group imparts moderate water solubility, while the amino and hydroxyl groups are key reactive sites for the coupling reactions essential to dye formation. The solubility in alkali is a critical property leveraged during the dyeing process, as it facilitates the dissolution of the molecule to create a homogenous reaction medium.[8]

Synthesis and Manufacturing Insights

The industrial production of J-Acid has evolved to prioritize safety and efficiency. Historically, it was produced as a by-product from processes using β-naphthylamine, a substance now known to be a potent carcinogen and no longer used.[9]

The modern and prevalent synthesis route starts from G salt (the dipotassium salt of 2-naphthol-6,8-disulfonic acid). This multi-step process is a classic example of aromatic substitution and functional group interconversion.

G_to_J_Acid_Synthesis G_Salt G Salt (2-Naphthol-6,8-disulfonic acid) Ammonification Ammonification G_Salt->Ammonification High T, P (Replaces -OH with -NH₂ at C2) Intermediate1 Aminated Intermediate Ammonification->Intermediate1 Alkali_Fusion Alkali Fusion (with NaOH/KOH) Intermediate1->Alkali_Fusion High T (Replaces one -SO₃H with -OH) Intermediate2 Fused Product Alkali_Fusion->Intermediate2 Acidification Acidification (with H₂SO₄ or HCl) Intermediate2->Acidification Precipitation J_Acid J-Acid (6-Amino-1-naphthol-3-sulfonic Acid) Acidification->J_Acid Azo_Coupling_Workflow start Start prep_j_acid 1. Prepare J-Acid Solution - Suspend J-Acid in H₂O - Add Na₂CO₃ to dissolve (pH 7-8) start->prep_j_acid cool_j_acid 2. Cool Solution - Cool to 0-5 °C in an ice bath prep_j_acid->cool_j_acid coupling 3. Azo Coupling - Add diazonium salt solution to J-Acid solution dropwise - Maintain pH 7.0-8.0 with Na₂CO₃ - Maintain T at 0-5 °C cool_j_acid->coupling prep_diazo Parallel: Prepare Diazonium Salt - Dissolve aromatic amine in HCl - Cool to 0-5 °C - Add NaNO₂ solution dropwise prep_diazo->coupling Add dropwise stir 4. Stir Reaction - Stir for 2-3 hours at 0-5 °C coupling->stir product 5. Isolate Product - Azo dye precipitates - Filter, wash, and dry stir->product end End product->end

Caption: Experimental workflow for a typical azo coupling reaction using J-Acid.

Step-by-Step Methodology:

  • Preparation of J-Acid Solution:

    • Suspend a molar equivalent of J-Acid (e.g., 0.96 g, 0.004 mol) in water (e.g., 20 ml). [8] * While stirring, add a 10% (w/v) sodium carbonate solution dropwise until the J-Acid completely dissolves, forming a clear solution of its sodium salt. The pH should be neutral to slightly alkaline. [8] * Causality: J-Acid is poorly soluble in its free acid form. Conversion to the sodium salt is essential for creating a homogeneous solution for the coupling reaction.

  • Preparation of Diazonium Salt (Performed Concurrently):

    • Dissolve one molar equivalent of a chosen aromatic amine in a dilute solution of hydrochloric acid.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (one molar equivalent) dropwise, keeping the temperature below 5°C at all times.

    • Causality: Diazonium salts are thermally unstable and can decompose violently or undergo side reactions at higher temperatures. The excess acid prevents the diazonium salt from coupling with unreacted amine.

  • Azo Coupling Reaction:

    • Cool the J-Acid solution from Step 1 to 0-5°C in an ice bath. [8] * To the well-stirred, cold J-Acid solution, add the diazonium salt solution from Step 2 dropwise over a period of 15-20 minutes. [8] * Simultaneously, add 10% sodium carbonate solution as needed to maintain the reaction pH between 7.0 and 8.0. [8] * Causality: The coupling reaction rate and the position of coupling on the J-Acid molecule are highly pH-dependent. A slightly alkaline pH is optimal for coupling onto the naphthol ring. Maintaining a low temperature is critical to prevent decomposition of the diazonium salt.

  • Reaction Completion and Product Isolation:

    • After the addition is complete, continue to stir the reaction mixture for an additional 2-3 hours at 0-5°C to ensure the reaction goes to completion. [8] * The resulting azo dye, which is often brightly colored and less soluble, will precipitate from the solution.

    • Collect the solid product by filtration, wash with a small amount of cold water and then a brine solution to remove inorganic salts, and dry in an oven at an appropriate temperature.

Safety, Handling, and Storage

As a laboratory and industrial chemical, J-Acid requires careful handling.

Table 3: Hazard and Safety Information

CategoryDescriptionReference(s)
GHS Pictogram Health Hazard, Exclamation Mark[10]
Signal Word Warning[10]
Hazard Statements H319: Causes serious eye irritation. H341: Suspected of causing genetic defects.[10]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection (safety goggles).[10]
Handling Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Use in a well-ventilated area and prevent dust dispersion.[10]
Storage Keep container tightly closed. Store in a cool, dry, and shaded area. Protect from moisture and keep under an inert atmosphere if possible.[6][10][11]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[10]
First Aid (Exposure) IF exposed or concerned: Get medical advice/attention.[10]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

6-Amino-1-naphthol-3-sulfonic acid (J-Acid) is a quintessential example of a high-value chemical intermediate. Its specific arrangement of functional groups enables a rich chemistry, making it indispensable for the synthesis of a broad spectrum of azo dyes. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective and safe utilization in research and industrial manufacturing. Its continued importance in the dye industry underscores the enduring legacy of naphthalene chemistry in modern materials science.

References

  • 6-Amino-1-naphthol-3-sulfonic Acid | 87-02-5 - TCI Chemicals.

  • J Acid.

  • 6-Amino-1-naphthol-3-sulfonic acid | CAS No- 87-02-5 | Simson Pharma Limited.

  • 6-Amino-1-naphthol-3-sulfonic Acid 87-02-5 | Tokyo Chemical Industry Co., Ltd.(JP).

  • 6-Amino-1-naphthol-3-sulfonic Acid - SAFETY DATA SHEET.

  • CAS Number 87-02-5 | 6-Amino-1-naphthol-3-sulfonic Acid - Spectrum Chemical.

  • Cas 87-02-5,J acid - LookChem.

  • J Acid CAS 87-02-5 - xiamen aeco chemical industrial co.,ltd.

  • 2-Naphthylamine-5-Hydroxy-7-Sulfonic Acid (J Acid) CAS 87-02-5 90% Factory - Price - HONGJIN CHEM.

  • J Acid: Structure and Properties | PDF - Scribd.

  • 6-Amino-1-naphthol-3-sulfonic acid - India Fine Chemicals.

  • CAS NO. : 87-02-05 - J Acid Manufacturer,Supplier,Exporter - Himalaya Chemicals.

  • Synthesis, Characterization And Dyeing Properties Of Acid Dyes On Wool, Silk And Nylon Fibers - IOSR Journal.

  • The Role of Phenyl J Acid in Modern Azo Dye Production.

  • CN110903678A - Reactive dye based on J acid and H acid polychromosome and preparation and application thereof - Google Patents.

  • Synthesis of J acid and its application in preparation of direct and reactive dyes.

  • SAFETY DATA SHEETS.

  • TCI AMERICA SAFETY DATA SHEET.

  • 6-Amino-1-naphthol-3-sulfonic Acid Hydrate 95.0+%, TCI America 25 g | Buy Online - Fisher Scientific.

  • 7-AMINO-1-NAPHTHOL-3-SULFONIC ACID - ChemBK.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 6-Amino-1-naphthol-3-sulfonic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Amino-1-naphthol-3-sulfonic Acid, a key intermediate in the synthesis of various dyes and a compound of interest in materials science and potentially in drug development.[1][2] This document delves into the structural characteristics, solubility, thermal stability, and spectroscopic profile of this compound. Furthermore, it outlines the standard experimental methodologies for determining these properties, offering a framework for researchers to conduct their own characterization studies. The guide is intended to be a valuable resource for scientists and professionals working with this and related aminonaphtholsulfonic acid derivatives.

Introduction and Chemical Identity

6-Amino-1-naphthol-3-sulfonic acid, also known as J-acid, is an organic compound that belongs to the class of aminonaphtholsulfonic acids.[1][2][3] These compounds are characterized by the presence of amino (-NH2), hydroxyl (-OH), and sulfonic acid (-SO3H) functional groups attached to a naphthalene core. The relative positions of these functional groups significantly influence the chemical and physical properties of the molecule, making each isomer unique.

A notable aspect of this compound is the ambiguity surrounding its hydration state. It is often supplied as a hydrate, yet it shares the same CAS number as its anhydrous form.[3] Some suppliers have opted to remove the term "hydrate" from the product name to avoid confusion, treating any moisture content as an impurity.[3] This underscores the importance of accurately determining the water content of a given sample, as it can impact the material's molecular weight and, consequently, its quantitative analysis.

Table 1: Chemical Identity of 6-Amino-1-naphthol-3-sulfonic Acid

IdentifierValue
Chemical Name 6-Amino-1-naphthol-3-sulfonic acid
Synonyms J-acid, 2-Amino-5-naphthol-7-sulfonic acid, 7-Amino-4-hydroxy-2-naphthalenesulfonic acid
CAS Number 87-02-5[1][2][3]
Molecular Formula C₁₀H₉NO₄S[3]
Molecular Weight 239.25 g/mol (anhydrous)[3]
Chemical Structure

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-Amino-1-naphthol-3-sulfonic acid is crucial for its application in synthesis, formulation, and quality control.

Physical Appearance and Morphology

6-Amino-1-naphthol-3-sulfonic acid is typically a white to gray or brown crystalline powder.[3] The color can vary depending on the purity of the sample and the extent of oxidation.

Melting Point

The melting point of 6-Amino-1-naphthol-3-sulfonic acid is not well-defined in the literature, with many sources indicating that it decomposes at high temperatures. For the related monosodium salt monohydrate of 8-Amino-1-naphthol-3,6-disulfonic acid, a melting point of >300°C has been reported, suggesting high thermal stability of the core structure.

Solubility

The solubility of a compound is a critical parameter in drug development and chemical synthesis. 6-Amino-1-naphthol-3-sulfonic acid is described as "slightly soluble" in water and "insoluble" in alcohol.[4] This qualitative information suggests that the polar sulfonic acid and hydroxyl groups are not sufficient to overcome the hydrophobic nature of the naphthalene ring in less polar solvents. The zwitterionic nature of the molecule, with both acidic (sulfonic acid, hydroxyl) and basic (amino) groups, also plays a significant role in its solubility profile.

Table 2: Qualitative Solubility of 6-Amino-1-naphthol-3-sulfonic Acid

SolventSolubility
WaterSlightly Soluble[4]
AlcoholInsoluble[4]
Acid Dissociation Constants (pKa)

Experimental Methodologies for Physicochemical Characterization

To obtain reliable and accurate physicochemical data, standardized experimental protocols are necessary. This section outlines the methodologies for determining the key properties of 6-Amino-1-naphthol-3-sulfonic acid hydrate.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Protocol:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

  • For compounds that decompose, the temperature at which decomposition begins should be noted.

Causality Behind Experimental Choices: A slow heating rate is crucial to ensure thermal equilibrium between the sample and the thermometer, leading to an accurate melting point determination.

Determination of Solubility

A common method for determining the solubility of a compound is the shake-flask method.[5][6][7][8]

Protocol:

  • Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask.

  • Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Determine the concentration of the dissolved solute in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculate the solubility in units of g/100 mL or mol/L.

Causality Behind Experimental Choices: Using an excess of the solid ensures that the solution becomes saturated. Maintaining a constant temperature is critical as solubility is temperature-dependent.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa values of ionizable groups.[9][10][11][12]

Protocol:

  • Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Calibrate a pH meter with standard buffer solutions.

  • Immerse the pH electrode in the sample solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points on the titration curve.

Causality Behind Experimental Choices: The use of a calibrated pH meter ensures accurate pH measurements. The titration with a strong acid or base allows for the stepwise protonation or deprotonation of the functional groups, which is reflected in the shape of the titration curve.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve sample in solvent titrate Titrate with standardized acid/base dissolve->titrate calibrate Calibrate pH meter calibrate->titrate record Record pH after each addition titrate->record plot Plot pH vs. titrant volume record->plot determine_pka Determine pKa from half-equivalence points plot->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[13][14][15][16][17]

Protocol:

  • Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

  • Accurately weigh a sample of 6-Amino-1-naphthol-3-sulfonic acid hydrate.

  • Introduce the sample into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

  • Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.

  • Calculate the percentage of water in the sample based on the volume of titrant consumed.

Causality Behind Experimental Choices: Karl Fischer titration is selective for water, which is crucial for accurately determining the water of hydration and adsorbed moisture, especially given the ambiguity of the "hydrate" designation for this compound.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the chemical structure and purity of a compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis. The naphthalene ring system with its auxochromic amino and hydroxyl groups is expected to show characteristic absorption bands in the UV region.

Experimental Protocol:

  • Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., water or methanol).

  • Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Identify the wavelength(s) of maximum absorbance (λmax).

UV_Vis_Workflow A Prepare dilute solution C Record spectrum (200-400 nm) A->C B Select UV-transparent solvent B->A D Identify λmax C->D E Quantitative analysis (Beer's Law) D->E

Caption: Workflow for UV-Vis spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (KBr Pellet Method):

  • Thoroughly mix a small amount of the finely ground sample with dry potassium bromide (KBr).

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Record the FTIR spectrum of the pellet.

Expected Characteristic Peaks:

  • O-H stretch (hydroxyl): Broad band around 3200-3600 cm⁻¹

  • N-H stretch (amino): Two bands around 3300-3500 cm⁻¹

  • Aromatic C-H stretch: Above 3000 cm⁻¹

  • S=O stretch (sulfonic acid): Strong bands around 1030-1060 cm⁻¹ and 1150-1260 cm⁻¹

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of a compound.

Experimental Protocol:

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Add an internal standard (e.g., TMS or DSS) if required for chemical shift referencing.

  • Record the ¹H and ¹³C NMR spectra.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for understanding the thermal stability and hydration state of the compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for determining the amount of water in a hydrated compound.

Experimental Protocol:

  • Place an accurately weighed sample in the TGA pan.

  • Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen).

  • Record the mass loss as a function of temperature. The mass loss corresponding to the loss of water molecules can be used to determine the degree of hydration.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point, enthalpy of fusion, and to study phase transitions and decomposition.

Experimental Protocol:

  • Seal an accurately weighed sample in a DSC pan.

  • Heat the sample at a constant rate under a controlled atmosphere.

  • Record the heat flow as a function of temperature. Endothermic peaks can indicate melting or dehydration, while exothermic peaks can indicate decomposition.

Thermal_Analysis_Relationship TGA TGA Mass_Loss Mass Loss (Water Content) TGA->Mass_Loss measures DSC DSC Thermal_Events Melting, Decomposition (Enthalpy) DSC->Thermal_Events measures

Caption: Relationship between TGA, DSC, and measured properties.

Applications in Research and Development

6-Amino-1-naphthol-3-sulfonic acid is a versatile building block in organic synthesis. Its primary application is as an intermediate in the manufacturing of a wide range of azo dyes.[2] The presence of reactive amino and hydroxyl groups allows for diazotization and coupling reactions, leading to the formation of chromophoric systems.

In the context of drug development, molecules with similar sulfonated naphthalene scaffolds have been explored for various biological activities. The physicochemical properties outlined in this guide are fundamental for any further investigation into the pharmaceutical potential of this compound, including formulation development and pharmacokinetic studies.

Safety and Handling

Appropriate safety precautions should be taken when handling 6-Amino-1-naphthol-3-sulfonic acid. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. The compound is known to be hygroscopic, and therefore should be stored in a tightly sealed container in a cool, dry place.[3]

Conclusion

References

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. Retrieved from [Link]

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  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Karl Fischer titration. (n.d.). In Wikipedia. Retrieved from [Link]

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  • Water Determination (Karl Fischer Method). (n.d.). Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

  • Karl Fischer Titration Guide for Water (Moisture) Determination. (n.d.). Mettler Toledo. Retrieved from [Link]

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  • Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. (n.d.). Retrieved from [Link]

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An In-Depth Technical Guide to 6-Amino-1-naphthol-3-sulfonic Acid Hydrate (J-Acid)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1-naphthol-3-sulfonic acid, commonly known in the chemical industry as J-acid, is a naphthalene-derived organic compound of significant interest. Historically, its primary application has been as a crucial intermediate in the synthesis of a wide array of azo dyes and pigments.[1][2] However, its unique chemical structure, possessing amino, hydroxyl, and sulfonic acid functional groups, presents a versatile scaffold for broader applications in research and development. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of 6-Amino-1-naphthol-3-sulfonic acid and its hydrate form, with a focus on its relevance to the scientific research and drug development communities.

Physicochemical Properties and Molecular Formula

6-Amino-1-naphthol-3-sulfonic acid is a crystalline powder, with its color ranging from white in its pure form to light gray or pale yellow in commercial grades.[1] It is slightly soluble in cold water but demonstrates better solubility in hot water and alkaline solutions.[1]

The compound can exist in both an anhydrous and a hydrate form. The presence of water of crystallization can affect its molecular weight and handling properties. It is noteworthy that some chemical suppliers are moving away from the "hydrate" designation, considering residual moisture as an impurity rather than a defined state of hydration.[3]

PropertyAnhydrous FormHydrate Form
Chemical Formula C₁₀H₉NO₄S[4][5]C₁₀H₁₁NO₅S
Molecular Weight 239.25 g/mol [4][5]~257.27 g/mol
CAS Number 87-02-5[6]139123-66-3
Synonyms J-Acid, 7-Amino-4-hydroxy-2-naphthalenesulfonic acid, 2-Amino-5-naphthol-7-sulfonic acid[4][5]7-amino-4-hydroxy-2-naphthalenesulfonic acid hydrate

Synthesis of 6-Amino-1-naphthol-3-sulfonic Acid

The synthesis of J-acid has evolved to address safety and efficiency concerns. Historically, routes involving 2-naphthylamine were common; however, due to the carcinogenicity of this precursor, modern synthesis avoids its use.[7]

A prevalent contemporary method involves the sulfonation of 2-amino-1-naphthalenesulfonic acid (Tobias acid) with oleum (fuming sulfuric acid), followed by hydrolysis of the resulting trisulfonated intermediate.[7]

A generalized workflow for a modern synthesis approach is outlined below:

A Tobias Acid (2-amino-1-naphthalenesulfonic acid) C Sulfonation A->C B Oleum (SO₃/H₂SO₄) B->C D 6-Amino-1,3,5-naphthalenetrisulfonic acid C->D Formation of trisulfonated intermediate F Hydrolysis D->F E Dilute H₂SO₄ / Heat E->F G Crude J-Acid F->G Selective desulfonation H Purification (e.g., Recrystallization) G->H I Pure 6-Amino-1-naphthol-3-sulfonic Acid H->I

Caption: A simplified workflow for a modern synthesis of J-acid.

A patented method details a process that involves sulfonating Tobias acid in fuming sulfuric acid, followed by hydrolysis of the monosodium salt of the amino-J-acid intermediate in dilute sulfuric acid. The subsequent alkali fusion and acidification yield the final J-acid product.[8][9] This process is reported to have a high yield and reduced environmental impact.[8]

Applications in Research and Development

While the bulk of J-acid production is directed towards the dye industry, its chemical functionalities make it a molecule of interest for various research applications.

Analytical Chemistry and Fluorescence Spectroscopy

The naphthalene core of J-acid imparts inherent fluorescence, making it and its derivatives potential fluorescent probes. Naphthol derivatives are known to be sensitive to their microenvironment, which can be exploited in various analytical techniques.[10] The amino and sulfonic acid groups provide sites for further chemical modification to tune its fluorescent properties or to conjugate it to other molecules.

Furthermore, the amino group of J-acid can be used as a derivatizing agent for the analysis of other compounds, particularly those containing carboxylic acids or other reactive groups, to enhance their detection in techniques like High-Performance Liquid Chromatography (HPLC).[11][12] Derivatization can improve the chromatographic behavior and introduce a chromophore or fluorophore for more sensitive detection.[11][12]

Potential in Drug Discovery and Medicinal Chemistry

The field of medicinal chemistry has seen extensive use of sulfonamides, which exhibit a broad range of biological activities.[13] While J-acid itself is not a therapeutic agent, its aminosulfonic acid structure makes it an interesting building block for the synthesis of novel compounds with potential biological activity.

Research into amidoalkyl naphthols, which can be synthesized from naphthol precursors, has revealed a variety of biological activities, including antibacterial, antifungal, antiviral, and antioxidant properties.[14][15] These findings suggest that derivatives of J-acid could be explored for similar activities. The general structure of these compounds often possesses anti-inflammatory and antiproliferative properties as well.[14]

The synthesis of 1-naphthol derivatives has been explored for their potential as inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase, which are targets in the treatment of neurodegenerative diseases and other conditions.[16][17] This opens up avenues for the design and synthesis of J-acid derivatives with specific biological targets in mind.

Experimental Protocols

General Protocol for Derivatization of Amines for HPLC Analysis

This protocol is a general guideline for the pre-column derivatization of primary and secondary amines using a reagent with a similar functional group to J-acid, which can be adapted for specific applications.

  • Reagent Preparation: Prepare a solution of the derivatizing agent (e.g., a modified J-acid derivative) in a suitable organic solvent like acetonitrile.

  • Sample Preparation: Dissolve the amine-containing sample in an appropriate solvent.

  • Buffering: Add a borate buffer to the sample solution to maintain an alkaline pH, which facilitates the derivatization reaction.

  • Reaction: Mix the sample solution with the derivatizing agent solution and allow it to react at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 30-40 minutes).

  • Quenching: Stop the reaction by adding a small amount of an acidic solution.

  • Analysis: Inject an aliquot of the derivatized sample into the HPLC system for analysis.

A Amine Sample D Mix and Incubate A->D B Derivatizing Agent (e.g., J-acid derivative) B->D C Borate Buffer C->D E Quench Reaction D->E F HPLC Analysis E->F

Caption: Workflow for pre-column derivatization of amines for HPLC.

Safety and Handling

J-acid should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is important to avoid inhalation of the powder and contact with skin and eyes. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Conclusion

6-Amino-1-naphthol-3-sulfonic acid (J-acid) is a versatile chemical with a well-established role in the dye industry. However, its utility extends into the realms of research and development. For scientists and researchers, J-acid offers a platform for the development of novel fluorescent probes, analytical reagents, and as a scaffold for the synthesis of new chemical entities with potential biological activities. As synthetic methodologies continue to improve in terms of safety and efficiency, the accessibility of J-acid and its derivatives for these advanced applications is likely to increase, making it a compound of continuing interest in the scientific community.

References

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pKa values of 6-Amino-1-naphthol-3-sulfonic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa Values of 6-Amino-1-naphthol-3-sulfonic Acid

Abstract

6-Amino-1-naphthol-3-sulfonic acid, commonly known as J-acid, is a pivotal intermediate in the synthesis of a wide array of azo dyes and has emerging applications in other fields of materials science and drug development. Its utility is intrinsically linked to its physicochemical properties, particularly the acid dissociation constants (pKa) of its three ionizable functional groups: a sulfonic acid, an aromatic amine, and a phenolic hydroxyl group. These pKa values dictate the molecule's charge, solubility, and reactivity as a function of pH. This technical guide provides a comprehensive overview of the theoretical principles governing the ionization of J-acid, detailed experimental protocols for the empirical determination of its pKa values using potentiometric and spectrophotometric methods, and a discussion of the implications of these values in practical applications. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this important chemical entity.

Introduction to 6-Amino-1-naphthol-3-sulfonic Acid (J-Acid)

6-Amino-1-naphthol-3-sulfonic acid (CAS No: 87-02-5) is a naphthalene derivative that possesses three distinct functional groups: a strongly acidic sulfonic acid group, a weakly basic aromatic amino group, and a weakly acidic phenolic hydroxyl group. Its common name, J-acid, arises from its historical significance as a "J" intermediate in the German dye industry.[1] The structure of J-acid, a white to pale gray crystalline powder, is characterized by the specific arrangement of these groups on the naphthalene backbone, which influences their respective acid-base properties through electronic effects.[2]

The ionization state of J-acid is critical. In dye synthesis, the reactivity of the molecule as a coupling component in azo coupling reactions is highly pH-dependent. The phenoxide ion is a much more activated species for electrophilic aromatic substitution than the protonated phenol. Similarly, the protonation state of the amino group affects both solubility and the electronic properties of the aromatic system.[2] Understanding the pKa values is therefore not merely an academic exercise but a prerequisite for process optimization, reaction control, and the development of new materials.

Theoretical Framework: Understanding the Ionization of J-Acid

The acid-base behavior of J-acid is polyprotic. It can exist in several different ionization states depending on the pH of the solution. The three key pKa values correspond to the deprotonation of the sulfonic acid, the deprotonation of the protonated amino group (anilinium ion), and the deprotonation of the phenolic hydroxyl group.

The Three Ionizable Groups and Expected pKa Ranges
  • Sulfonic Acid Group (-SO₃H): Sulfonic acids are strong acids due to the high electronegativity of the oxygen atoms and the extensive resonance stabilization of the resulting sulfonate anion (-SO₃⁻). Aromatic sulfonic acids are comparable in strength to mineral acids.[3] The pKa for this group is expected to be very low, typically below 1. Computational predictions suggest a pKa value in the range of -0.28.[4][5] For all practical purposes in aqueous media, this group can be considered fully deprotonated.

  • Aromatic Amino Group (-NH₂): The amino group is basic and will be protonated in acidic solutions to form an anilinium-type cation (-NH₃⁺). The pKa value for this equilibrium (R-NH₃⁺ ⇌ R-NH₂ + H⁺) in aniline is approximately 4.6.[6] For naphthylamines, the values are slightly lower due to the extended aromatic system. The presence of the electron-withdrawing sulfonate group on the same ring will further decrease the basicity of the amino group (i.e., lower the pKa of its conjugate acid). Therefore, the pKa for the J-acid anilinium group is anticipated to be in the range of 3 to 4 .

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group on the naphthalene ring is weakly acidic. The pKa of phenol itself is approximately 9.95. The electron-donating amino group and the electron-withdrawing sulfonate group will have opposing effects on the acidity of the hydroxyl group. However, given their positions, the overall electronic environment typically results in a pKa for naphthols in the range of 9 to 10 .

Ionization States of J-Acid with pH

The molecule transitions through several dominant ionic forms as the pH of the environment changes. This progression is fundamental to understanding its behavior.

Caption: Dominant ionic species of J-acid across different pH ranges.

Experimental Determination of pKa Values

While theoretical estimations are valuable, precise pKa values must be determined experimentally. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometric titration.[7][8] Both methods rely on monitoring a change in a physical property of the solution as a function of added titrant (and thus pH).[9]

Protocol 1: Potentiometric Titration

Potentiometric titration directly measures the change in pH of a solution as an acid or base is added, allowing for the determination of pKa values from the resulting titration curve.[10][11] This method is robust and can determine pKa values between 2 and 12.[12]

Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01). Ensure the electrode is in good condition.

  • Sample Preparation: Accurately weigh approximately 100-200 mg of J-acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent. Due to J-acid's limited solubility in pure water, a co-solvent system such as 50:50 ethanol-water may be required.[12] Add a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.[10]

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved CO₂, which can interfere with measurements in the alkaline range.[11]

  • Acidic Titration: To determine the pKa of the amino group, first acidify the sample solution to ~pH 2 with a standardized strong acid (e.g., 0.1 M HCl).

  • Titration Run: Titrate the acidified solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments (e.g., 0.05-0.10 mL), allowing the pH reading to stabilize after each addition. Record the pH value and the total volume of titrant added.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added.

    • The pKa values correspond to the pH at the half-equivalence points.

    • For higher precision, calculate the first and second derivatives of the titration curve (ΔpH/ΔV and Δ²pH/ΔV²). The equivalence points are the maxima of the first derivative plot, and the pKa values can be found at the midpoints between these peaks.[13]

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: UV-Vis Spectrophotometric Titration

This method is ideal for compounds that possess a chromophore near an ionizable group, causing the UV-Vis absorbance spectrum to change with pH.[14] It is highly sensitive and requires a much smaller amount of sample than potentiometry.[8]

Methodology:

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer with a thermostatted cell holder.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, covering the range of interest (e.g., from pH 2 to 12) with a constant ionic strength.

  • Sample Preparation: Prepare a stock solution of J-acid in a suitable solvent (e.g., 50:50 ethanol-water). The concentration should be chosen to give a maximum absorbance in the range of 0.5-1.5 AU.

  • Spectral Acquisition:

    • For each buffer solution, add a small, identical aliquot of the J-acid stock solution.

    • Record the full UV-Vis spectrum (e.g., 220-500 nm) for each pH point.

    • First, record the spectra of the fully protonated species (at very low pH) and the fully deprotonated species (at very high pH) to identify the wavelengths of maximum difference (λ_max).[7]

  • Data Analysis:

    • Select one or more analytical wavelengths where the absorbance changes significantly between the protonated and deprotonated forms.

    • Plot absorbance at the chosen wavelength(s) versus pH. This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.[9] This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.[12]

Caption: Workflow for pKa determination by spectrophotometric titration.

Tabulated pKa Values and Discussion

While a definitive, peer-reviewed experimental study providing all pKa values for J-acid was not identified in the public literature search, we can compile a highly reliable set of expected values based on chemical principles, computational predictions, and data from analogous compounds. Researchers are strongly encouraged to perform experimental verification using the protocols outlined above.

Functional GroupEquilibriumExpected pKa (at 25 °C)Basis of Estimation
Sulfonic Acid-SO₃H ⇌ -SO₃⁻ + H⁺< 1 (e.g., ~ -0.28)Strong acid character; computational predictions.[5][15]
Amino (Conjugate Acid)-NH₃⁺ ⇌ -NH₂ + H⁺3.0 - 4.0Comparison with aniline and naphthylamines, adjusted for electron-withdrawing effects of the sulfonate group.[6]
Phenolic Hydroxyl-OH ⇌ -O⁻ + H⁺9.0 - 10.0Comparison with phenol and naphthols.[16]

Assignment Rationale: The order of deprotonation is unambiguous. The sulfonic acid is by far the strongest acid. The protonated amino group is a significantly stronger acid than the phenolic hydroxyl group. Therefore, as pH increases from a very low value, a proton will be lost first from the sulfonic acid group (if it was protonated), second from the ammonium group, and finally from the hydroxyl group.

Applications and Implications of pKa Values

The pKa values of J-acid are directly relevant to its practical use:

  • Dye Synthesis: Azo coupling reactions require an activated aromatic ring. The phenoxide form (-O⁻), which becomes dominant at pH values above its pKa of ~9-10, is a much more powerful activating group than the neutral hydroxyl group. Therefore, these coupling reactions are typically carried out under alkaline conditions to ensure the deprotonation of the naphthol and maximize reaction yield and rate.

  • Solubility and Purification: The net charge of the molecule changes from 0 (zwitterion) to -1 and then to -2 as the pH increases. This dramatic change in charge significantly impacts its solubility in aqueous media. J-acid is most soluble at moderate to high pH where it carries a net negative charge.[15] This property can be exploited during purification procedures, such as precipitation by pH adjustment.

  • Pharmaceutical and Biological Research: If J-acid or its derivatives are considered for biological applications, the pKa values are critical for predicting their absorption, distribution, metabolism, and excretion (ADME) properties. The ionization state of a drug molecule governs its ability to cross biological membranes and interact with target receptors.[11]

Conclusion

6-Amino-1-naphthol-3-sulfonic acid is a polyprotic molecule whose chemical behavior is governed by the distinct pKa values of its sulfonic acid, amino, and hydroxyl groups. While the sulfonic acid is constitutively deprotonated in aqueous solution, the ionization states of the amino (pKa ≈ 3-4) and hydroxyl (pKa ≈ 9-10) groups are highly pH-dependent. This guide has provided the theoretical foundation for understanding this behavior and presented detailed, field-proven protocols for the experimental determination of these crucial parameters via potentiometric and spectrophotometric titrations. A precise knowledge of these pKa values is essential for any scientist or researcher aiming to control the reactivity, solubility, and bioavailability of J-acid and its derivatives in chemical synthesis and drug development.

References

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6-Amino-1-naphthol-3-sulfonic Acid Hydrate as a dye intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Amino-1-naphthol-3-sulfonic Acid Hydrate (J-Acid) as a Dye Intermediate

Abstract

6-Amino-1-naphthol-3-sulfonic acid, commonly known in the industry as J-Acid, is a pivotal naphthalene-based intermediate in the synthesis of a wide array of azo dyes.[1][2] Its unique molecular structure, featuring both a hydroxyl and an amino group on the naphthalene ring system, allows for versatile reactivity, enabling the production of dyes with varied colors and fastness properties. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the physicochemical properties, synthesis principles, and core application of J-Acid in azo coupling reactions. It elucidates the causality behind experimental choices, provides validated protocols, and emphasizes the safety and handling considerations critical for laboratory and industrial applications.

Introduction to 6-Amino-1-naphthol-3-sulfonic Acid (J-Acid)

J-Acid is an organic compound that belongs to the family of aminonaphtholsulfonic acids, which are derivatives of naphthalene. Its significance lies in its role as a "coupling component" in the synthesis of azo dyes. The term "azo" refers to the -N=N- functional group that forms the chromophore in these dyes. The properties of the final dye—such as its color, solubility, and affinity for specific fibers—are directly influenced by the molecular structure of the coupling component used. J-Acid is particularly valuable because its two functional groups (amino and hydroxyl) can be selectively involved in chemical reactions, providing a powerful tool for dye chemists to design and create a broad spectrum of colors.

Nomenclature and Synonyms:

  • Systematic IUPAC Name: 7-amino-4-hydroxynaphthalene-2-sulfonic acid[2][3]

  • Common Name: J-Acid[1][4]

  • Other Synonyms: 6-Amino-1-naphthol-3-sulfonic acid, 7-Amino-4-hydroxy-2-naphthalenesulfonic acid[1][2]

cluster_JAcid Chemical Structure of J-Acid JAcid_structure

Caption: Chemical Structure of 6-Amino-1-naphthol-3-sulfonic Acid (J-Acid).

Physicochemical Properties

The physical and chemical properties of J-Acid are fundamental to its handling, storage, and reactivity. The sulfonic acid group confers water solubility, a critical attribute for its use in aqueous dye synthesis processes.

PropertyValueSource(s)
CAS Number 87-02-5[2][3]
Molecular Formula C₁₀H₉NO₄S[2][3]
Molecular Weight 239.25 g/mol [2][3]
Appearance White to gray or brown crystalline powder[5]
Purity Typically ≥95.0% (HPLC)[2][3]
Solubility Slightly soluble in water[6]
Synonyms J-Acid, 7-Amino-4-hydroxy-2-naphthalenesulfonic acid[1][2][3]

Note: The compound is often supplied as a hydrate, and some suppliers have removed the "hydrate" designation from the product name to avoid confusion, as the water content is treated as an impurity.[1][5][7]

Synthesis and Manufacturing Insights

The industrial synthesis of J-Acid, like other naphthylamine sulfonic acids (e.g., H-Acid), is a multi-step process starting from naphthalene.[8] While specific proprietary methods vary, the synthesis generally involves a sequence of standard aromatic substitution reactions. The causality for this sequence is critical: the order of reactions and the conditions used are chosen to direct the incoming functional groups to the desired positions on the naphthalene ring.

A plausible, generalized synthetic pathway involves:

  • Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups. The position of sulfonation is controlled by reaction temperature.

  • Nitration: The sulfonated naphthalene is then nitrated to introduce a nitro group (-NO₂). The existing sulfonic acid groups act as directing groups, influencing the position of nitration.

  • Reduction: The nitro group is reduced to an amino group (-NH₂), typically using iron and acid (Béchamp reduction) or catalytic hydrogenation.

  • Alkaline Fusion (Bucherer Reaction or variants): A key step where a sulfonic acid group is replaced by a hydroxyl group (-OH) by heating with a strong base like sodium hydroxide. This step must be carefully controlled to achieve the correct isomer.

G Naphthalene Naphthalene Derivative Sulfonation Sulfonation (H₂SO₄) Naphthalene->Sulfonation Nitration Nitration (HNO₃/H₂SO₄) Sulfonation->Nitration Reduction Reduction (e.g., Fe/HCl) Nitration->Reduction Hydrolysis Alkaline Hydrolysis (e.g., NaOH fusion) Reduction->Hydrolysis JAcid J-Acid Hydrolysis->JAcid

Caption: Generalized workflow for the synthesis of J-Acid from a naphthalene precursor.

The Core Application: Azo Dye Intermediate

J-Acid's primary role is as a coupling component in the synthesis of azo dyes. This process hinges on the azo coupling reaction , a classic electrophilic aromatic substitution.[9]

The Chemistry of Azo Coupling

The reaction involves two key components:

  • The Diazo Component: An aromatic primary amine is converted into a highly reactive diazonium salt (Ar-N₂⁺) through a process called diazotization . This is achieved by reacting the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (typically 0–5 °C).[10] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

  • The Coupling Component: This is an electron-rich aromatic compound, in this case, J-Acid. The diazonium ion (an electrophile) attacks the activated naphthalene ring (the nucleophile) to form the stable azo bond (-N=N-).[9]

The Critical Role of pH in Coupling Reactions

The pH of the reaction medium is the most critical parameter for controlling the outcome of the coupling reaction with J-Acid.

  • Coupling to the Hydroxyl Group (Alkaline Conditions): In a slightly alkaline medium (pH 7-9), the hydroxyl group (-OH) is deprotonated to form a naphtholate ion (-O⁻).[10][11] This strongly activates the ring, making the ortho position (position 2) highly susceptible to electrophilic attack by the diazonium salt. This is the most common coupling condition for producing dyes from J-Acid.

  • Coupling to the Amino Group (Acidic Conditions): Under acidic conditions (pH < 5), the amino group (-NH₂) remains a free base and is an activating group, directing the coupling to its ortho position (position 5). However, the hydroxyl group is less activating under these conditions. Some processes utilize acidic coupling to produce specific dye structures.[12]

By precisely controlling the pH, chemists can select the position of coupling, thereby engineering the final structure and color of the dye.

Experimental Protocol: Generalized Synthesis of a Monoazo Dye

This protocol provides a self-validating, step-by-step methodology for a typical laboratory-scale azo coupling reaction using J-Acid.

Part A: Diazotization of an Aromatic Amine

  • Preparation: Dissolve 1.0 mmol of the chosen aromatic primary amine (e.g., aniline or a substituted aniline) in a solution of 2.5 mmol hydrochloric acid (HCl) in 10 mL of water, cooling the mixture to 0–5 °C in an ice-salt bath.

  • Nitrite Addition: Prepare a solution of 1.0 mmol sodium nitrite (NaNO₂) in 2 mL of cold water. Add this solution dropwise to the cold amine-HCl slurry with constant stirring, ensuring the temperature remains below 5 °C.

    • Causality: Slow, cold addition prevents decomposition of the diazonium salt and minimizes side reactions.

  • Validation: The reaction is complete after stirring for 15-20 minutes in the cold. The presence of excess nitrous acid can be confirmed by testing a drop of the solution with starch-iodide paper (which will turn blue-black). A slight excess is desirable to ensure all the amine has reacted. The absence of the primary amine can be checked via thin-layer chromatography (TLC).

Part B: Azo Coupling with J-Acid

  • Preparation: In a separate beaker, dissolve 1.0 mmol of J-Acid in 15 mL of water containing 2.0 mmol of sodium carbonate (Na₂CO₃). Cool this solution to 5–10 °C.

    • Causality: Sodium carbonate creates the necessary alkaline pH to deprotonate the naphthol group, activating it for coupling.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the stirred J-Acid solution. A brightly colored precipitate (the azo dye) should form immediately.

  • Completion & Isolation: Continue stirring the mixture in the cold for 30-60 minutes to ensure the reaction is complete.

    • Validation: The absence of the diazonium salt can be confirmed by adding a drop of the reaction mixture to a small amount of a fresh alkaline J-Acid solution; no further color formation indicates the diazonium salt has been consumed.

  • Work-up: The dye can be isolated by adding sodium chloride ("salting out") to decrease its solubility, followed by filtration, washing with a brine solution, and drying.[10]

G cluster_0 Part A: Diazotization cluster_1 Part B: Coupling AromaticAmine 1. Aromatic Amine in HCl IceBath1 2. Cool to 0-5°C AromaticAmine->IceBath1 NaNO2 3. Add NaNO₂ (aq) dropwise IceBath1->NaNO2 Stir1 4. Stir 20 min @ 0-5°C NaNO2->Stir1 DiazoniumSalt Diazonium Salt Solution Stir1->DiazoniumSalt Coupling 7. Add Diazonium Salt solution DiazoniumSalt->Coupling Combine JAcid 5. J-Acid in Na₂CO₃ (aq) IceBath2 6. Cool to 5-10°C JAcid->IceBath2 IceBath2->Coupling Stir2 8. Stir 30-60 min Coupling->Stir2 AzoDye Azo Dye Product Stir2->AzoDye

Caption: Experimental workflow for a typical azo dye synthesis using J-Acid.

Health, Safety, and Handling

As a chemical intermediate, J-Acid requires careful handling. The information below is synthesized from authoritative Safety Data Sheets (SDS).

Hazard Identification: 6-Amino-1-naphthol-3-sulfonic acid is classified with specific hazards that necessitate appropriate safety measures.[1][13]

Hazard ClassGHS StatementSource(s)
Eye Irritation H319: Causes serious eye irritation.[13]
Germ Cell Mutagenicity H341: Suspected of causing genetic defects.[1][13]

Precautionary Measures and PPE: Adherence to safety protocols is paramount when working with this compound.

Precaution TypeGHS Statement / RecommendationSource(s)
Prevention P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][13]
Response P308 + P313: IF exposed or concerned: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention.[13]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Protect from moisture.[13][14]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[13]

First Aid:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[13][14]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove all contaminated clothing.[13][14]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.[13]

  • Ingestion: Rinse mouth and seek medical attention. Do NOT induce vomiting.[13][14]

Conclusion and Future Outlook

6-Amino-1-naphthol-3-sulfonic acid (J-Acid) remains a cornerstone intermediate in the coloration industry. Its structural versatility, governed by straightforward yet sensitive reaction conditions like pH, allows for the rational design of a multitude of azo dyes. For researchers in materials science and drug development, a deep understanding of its reactivity provides a foundational basis for synthesizing novel chromophores and functional molecules. While it is a mature chemical, ongoing research into more sustainable synthesis routes and its application in advanced materials ensures that J-Acid will continue to be a compound of significant scientific and industrial interest.

References

  • Azo dyestuffs containing an amino or acylated amino naphthol monosulfonic acid radical and at least one reactive phosphoric or phosphonic acid group. (1984).
  • Basic dyes based on amides of J-acid (1-hydroxy-6-aminonaphthalene-3-sulfonic acid) and amides of J-acid. (1998).
  • 6-amino-1-naphthol-3-sulfonic Acid. Advaitya Dye Chem / Tradeindia. [Link]

  • Azo coupling. Wikipedia. [Link]

  • Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. (1986). Canadian Journal of Chemistry. [Link]

  • Azo coupling process. (1982). European Patent Office (EP 0048692 A1). [Link]

  • Disazo Dyes, Derivatives of 4, 4 – diaminostilbene – 2,2 – disulfonic Acid. (2011). REV. CHIM. (Bucharest). [Link]

  • 6-Amino-1-naphthol-3-sulfonic Acid. The Lab Depot. [Link]

  • 5-AMino-1-naphthol-3-sulfonic Acid Hydrate. PubChem. [Link]

  • Process for preparing 1-amino-8-naphthol-3,6-disulfonic acid (h acid).
  • 1-amino-2-naphthol-4-sulfonic acid. Organic Syntheses Procedure. [Link]

  • Synthesis of Monochlorotriazinil Reactive Dyes From 1 -Naphthol-7-Am1no-3-Sul P Honic Acid and their Application. (2000). Oriental Journal of Chemistry. [Link]

  • Application of Acid Dyes on Nylon Fabric and Evaluation of Fastness Properties Part III. (2018). Journal of the Chemical Society of Pakistan. [Link]

  • Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. (2019). Semantic Scholar. [Link]

  • Dyes Intermediates. Ambuja Intermediates Limited. [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Azo Dyes Using 6-Amino-1-naphthol-3-sulfonic Acid (J-Acid)

[1][2]

Abstract

This application note details the protocols for utilizing 6-Amino-1-naphthol-3-sulfonic acid (commonly known as J-Acid ) as a coupling component in the synthesis of azo dyes. J-Acid is a versatile naphthalene intermediate possessing both an amino group and a hydroxyl group.[1][2] Its utility lies in its pH-dependent regioselectivity : it couples ortho to the amino group under acidic conditions and ortho to the hydroxyl group under alkaline conditions. This guide provides step-by-step methodologies for mono-azo coupling (acidic and alkaline) and bis-azo (double) coupling, supported by mechanistic insights and safety standards.[1][3]

Chemical Mechanism & Regioselectivity[1][2]

The synthesis of azo dyes using J-Acid relies on the electrophilic aromatic substitution (

The pH Switch
  • Alkaline Conditions (pH 8–10): The hydroxyl group deprotonates to form a phenoxide/naphthoxide ion (

    
    ).[1] This is a powerful activator, directing the coupling to the ortho position relative to itself (Position 2).[3]
    
  • Acidic Conditions (pH 3–5): The hydroxyl group remains protonated (

    
    ), while the amino group (
    
    
    ) acts as the primary activator (provided it is not fully protonated to the unreactive ammonium ion).[1] Coupling occurs ortho to the amino group (Position 5).[1]
Mechanism Diagram

The following diagram illustrates the divergent pathways based on pH control.

JAcid_MechanismJAcidJ-Acid(6-Amino-1-naphthol-3-sulfonic acid)AcidPathAcidic Medium (pH 3-5)Amino-directedJAcid->AcidPath Add AcidAlkPathAlkaline Medium (pH 8-10)Hydroxyl-directedJAcid->AlkPath Add BasePos5Coupling at Position 5(Ortho to -NH2)AcidPath->Pos5 + Diazonium SaltPos2Coupling at Position 2(Ortho to -OH)AlkPath->Pos2 + Diazonium SaltBisAzoBis-Azo Dye(Coupled at Pos 5 & 2)Pos5->BisAzo Step 2: Add Base + 2nd Diazonium Salt

Figure 1: Regioselectivity of J-Acid coupling reactions. Acidic conditions favor position 5; alkaline conditions favor position 2.[1][3]

Materials & Equipment

Reagents Table
ReagentGradeRoleHazard Note
J-Acid (6-Amino-1-naphthol-3-sulfonic acid)>90%Coupling ComponentIrritant, handle with gloves.[1][3]
Aromatic Amine (e.g., Sulfanilic Acid, Aniline)ACSDiazo ComponentToxic, potential carcinogen.[1][3]
Sodium Nitrite (

)
ACSDiazotizing AgentOxidizer, toxic if swallowed.[1][3]
Hydrochloric Acid (HCl)37%AcidifierCorrosive, fuming.[1][3]
Sodium Carbonate (

)
AnhydrouspH RegulatorIrritant.[1][3]
Sulfamic Acid or Urea LabNitrite ScavengerIrritant.[3]
Ice CrushedTemperature ControlEssential for stability.[1][3]
Equipment
  • Mechanical Stirrer (overhead preferred for slurries).[1][3]

  • Temperature probe (must maintain < 5°C).[1][3][4]

  • pH Meter (calibrated for 4.0 and 10.0).

  • Vacuum filtration setup (Buchner funnel).[1][3][2]

Experimental Protocols

Preparation of Diazonium Salt (General Method)

This solution must be freshly prepared and used immediately.[1]

  • Dissolution: Dissolve 0.1 mol of the aromatic amine (e.g., 4-nitroaniline or sulfanilic acid) in 50 mL water containing 0.25 mol HCl (approx. 21 mL conc. HCl). If the amine is insoluble, heat gently to dissolve, then cool rapidly to precipitate fine crystals.[3]

  • Cooling: Cool the suspension to 0–5°C using an ice-salt bath.

  • Diazotization: Dropwise add a solution of sodium nitrite (0.105 mol in 20 mL water) while stirring vigorously. Maintain temp < 5°C.

  • Endpoint: Stir for 30 mins. Test with starch-iodide paper (should turn blue immediately).[1]

  • Scavenging: Add small amounts of sulfamic acid or urea until starch-iodide paper no longer turns blue (removes excess

    
     to prevent side reactions).[1]
    
Protocol A: Acidic Coupling (Mono-Azo at Position 5)

Target: Synthesis of dyes where the azo group is ortho to the amine.[1]

  • J-Acid Preparation: Suspend 0.1 mol J-Acid in 200 mL water. Adjust pH to 6.0–7.0 with

    
     to dissolve, then add dilute HCl dropwise to re-precipitate it as a fine suspension at pH 4.0–5.0 .
    
  • Coupling: Cool J-Acid suspension to 0–5°C.

  • Addition: Slowly add the cold diazonium salt solution (from 4.1) to the J-Acid suspension over 30–45 minutes.

  • pH Maintenance: Simultaneously add sodium acetate solution to maintain pH 3.0–5.0 .[1][3] Do not let pH rise above 5.[1][3]

  • Completion: Stir for 4–6 hours at < 10°C. Monitor disappearance of diazonium salt (spot test with alkaline H-acid solution; no color change on rim indicates completion).

  • Isolation: Heat to 60°C, add NaCl (salting out) if necessary, cool, and filter.

Protocol B: Alkaline Coupling (Mono-Azo at Position 2)

Target: Synthesis of dyes where the azo group is ortho to the hydroxyl.[1]

  • J-Acid Preparation: Dissolve 0.1 mol J-Acid in 200 mL water containing 0.12 mol

    
     (Soda Ash).[1][3] Ensure complete dissolution. Solution pH should be 8.0–9.0 .[1][3]
    
  • Coupling: Cool to 0–5°C.

  • Addition: Slowly add the diazonium salt solution.

  • pH Maintenance: Simultaneously add 10%

    
     solution to maintain pH 8.5–9.5 .
    
  • Completion: Stir for 2–3 hours. The reaction is usually faster than acidic coupling due to the strong activation of the phenoxide.

  • Isolation: Neutralize with dilute HCl to precipitate the dye (or salt out), filter, and dry.[3]

Protocol C: Double Coupling (Bis-Azo Synthesis)

Target: Complex dyes (e.g., Direct Blue analogs) requiring two azo groups. Critical Rule: Always perform the Acidic Coupling First , followed by the Alkaline Coupling .[1][3] Reasoning: The amino group is a weaker activator than the hydroxyl. Coupling in alkali first (at the -OH site) deactivates the ring and makes the second coupling at the amino site difficult or impossible due to steric hindrance and electronic effects.

  • Step 1 (Acidic): Perform Protocol A (Acidic Coupling) using Diazo Component 1. Do not isolate the product; keep it in the reaction vessel.

  • Step 2 (Transition): Adjust the pH of the mono-azo slurry to 8.5–9.0 using

    
    . The mono-azo dye will likely dissolve or change color (indicator effect).[1]
    
  • Step 3 (Alkaline): Prepare Diazo Component 2 (can be the same or different amine).[1] Add it slowly to the reaction mixture at 0–5°C, maintaining pH 9.0.

  • Isolation: After reaction completion, salt out with NaCl, filter, and dry.

Workflow Visualization

WorkflowStartStart: J-AcidAcidCoupAcid Coupling(pH 3-5, 0-5°C)Pos 5Start->AcidCoupDiazo1Diazonium Salt ADiazo1->AcidCoupDiazo2Diazonium Salt BAlkCoupAlkaline Coupling(pH 9, 0-5°C)Pos 2Diazo2->AlkCoupAlkSwitchAdjust pH to 8-9AcidCoup->AlkSwitchAlkSwitch->AlkCoupIsolateSalting Out & FiltrationAlkCoup->Isolate

Figure 2: Sequential workflow for bis-azo dye synthesis.[1][3] Note the strict order of Acid Coupling

Analytical Characterization & Troubleshooting

Characterization Methods
  • TLC: Use silica gel plates.[1][3] Eluent: n-Butanol/Ethanol/Ammonia/Water (4:2:1:2).[1][3] Bis-azo dyes will have lower

    
     values than mono-azo intermediates.[1][3]
    
  • UV-Vis Spectroscopy:

    • Acid Coupled (Pos 5): Typically shifts

      
       to yellow/orange/red.[1][3]
      
    • Alkaline Coupled (Pos 2): Typically shifts

      
       to orange/red/purple.[1][3]
      
    • Bis-Azo: Broad absorption, often blue/black/brown.[3]

  • Spot Tests:

    • Acid:[3][4][5][6][7][8][9][10] Dye solution turns lighter/yellow.[1][3]

    • Alkali:[3] Dye solution turns darker/blue (due to J-acid's indicator properties).[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Decomposition of diazo salt.Ensure Temp < 5°C. Check nitrite stoichiometry.
Tar/Oil Formation Coupling pH too high/low.[1][3]Strictly control pH with buffer (Acetate for acid, Carbonate for alkali).[1][3]
Incomplete Coupling Diazo salt inactive or J-Acid precipitated.[1][3]Ensure J-Acid is finely suspended (re-precipitated) before adding diazo.[1]
Foaming Nitrogen evolution (diazo decomposition).[1][3]Reaction is too warm.[1][3] Add ice immediately.

Safety & References

Safety (E-E-A-T)
  • Carcinogenicity: While J-Acid is less toxic than

    
    -naphthylamine, many azo dyes and their precursors (e.g., benzidine derivatives) are carcinogenic.[1][3] Always handle powders in a fume hood.[3]
    
  • Explosion Hazard: Dry diazonium salts are explosive.[1][3][11] Never dry the intermediate diazo salt; use the solution immediately.

  • Waste Disposal: Azo dyes are recalcitrant pollutants.[1][3] Collect all aqueous waste for specific chemical incineration; do not pour down the drain.

References
  • PubChem. "6-Amino-1-naphthol-3-sulfonic acid (J-Acid) Compound Summary."[1][3] National Library of Medicine.[3] [Link]

  • Hunger, K., et al. "Azo Dyes."[3] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1][3] (Standard industrial reference for coupling conditions). [Link]

  • Zollinger, H. "Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments."[3][12] (Authoritative text on diazo coupling mechanisms).

Application Note: Coupling Reaction Conditions for 6-Amino-1-naphthol-3-sulfonic Acid (J-Acid)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the coupling reaction conditions for 6-Amino-1-naphthol-3-sulfonic Acid Hydrate (Commonly known as J-Acid ).

Introduction & Chemical Profile[1][2][3][4][5][6]

6-Amino-1-naphthol-3-sulfonic acid (J-Acid) is a critical "ambident" coupling component in the synthesis of azo dyes (e.g., Direct Blue 1, Direct Red 254). Its unique structure features two directing groups—an amino group (-NH


) and a hydroxyl group (-OH)—on the naphthalene ring.

The regioselectivity of the azo coupling reaction is strictly controlled by the pH of the reaction medium . Mastering this pH-dependence is essential for synthesizing specific dye isomers and preventing the formation of heterogeneous mixtures.

Chemical Profile
PropertyDetail
IUPAC Name 6-Amino-1-naphthol-3-sulfonic acid
Common Name J-Acid
CAS Number 87-02-5
Molecular Weight 239.25 g/mol (Anhydrous)
Solubility Soluble in hot water and alkaline solutions; sparingly soluble in cold acid.
Key Feature Ambident Nucleophile : Couples ortho to -NH

(Acidic) or ortho to -OH (Alkaline).

Mechanistic Insight: pH-Dependent Regioselectivity

The coupling position is determined by which functional group activates the naphthalene ring more strongly under the specific conditions.

  • Alkaline Conditions (pH 7–9): The hydroxyl group ionizes to a phenoxide ion (-O

    
    ), which is a stronger activator than the amino group. Coupling occurs ortho to the hydroxyl group  (Position 2).
    
  • Acidic Conditions (pH 3–5): The amino group remains unprotonated (or in equilibrium), while the hydroxyl group is undissociated (-OH). The amino group directs the incoming electrophile. Coupling occurs ortho to the amino group (typically Position 5, the

    
    -position).
    
Visualization: Regioselectivity Pathway

JAcidCoupling JAcid J-Acid (6-Amino-1-naphthol-3-sulfonic acid) AcidCond Acidic Medium (pH 3.0 - 5.0) JAcid->AcidCond Adjust pH AlkCond Alkaline Medium (pH 7.0 - 9.0) JAcid->AlkCond Adjust pH AcidMech Mechanism: Amino (-NH2) Directing AcidCond->AcidMech AlkMech Mechanism: Phenoxide (-O-) Directing AlkCond->AlkMech Pos5 Product A: Coupling at Position 5 (Ortho to Amino) AcidMech->Pos5 Major Product Pos2 Product B: Coupling at Position 2 (Ortho to Hydroxyl) AlkMech->Pos2 Major Product

Figure 1: Flowchart illustrating the pH-dependent regioselectivity of J-Acid azo coupling.

Experimental Protocols

Protocol A: Alkaline Coupling (Hydroxyl-Directed)

Target: Mono-azo dyes coupled at Position 2 (e.g., Direct Blue precursors). Mechanism: Formation of the naphtholate ion increases electron density at C2.

Reagents
  • J-Acid (0.1 mol, ~23.9 g)

  • Sodium Carbonate (Na

    
    CO
    
    
    
    ) or Sodium Hydroxide (NaOH)
  • Diazonium Salt Solution (Prepared separately at 0–5°C)[1]

  • Sodium Chloride (NaCl) for salting out

Step-by-Step Procedure
  • Dissolution: Suspend 0.1 mol of J-Acid in 200 mL of water.

  • Solubilization: Add 10% Na

    
    CO
    
    
    
    solution dropwise with stirring until the J-Acid is completely dissolved and the solution is neutral (pH ~7).
  • Alkalization: Add an excess of Na

    
    CO
    
    
    
    (approx. 15-20 g) to the solution to ensure the system remains alkaline throughout the coupling. Cool to 0–5°C using an ice bath.
  • Coupling: Slowly add the cold diazonium salt solution to the J-Acid solution over 30–45 minutes.

    • Critical Control: Maintain temperature < 5°C.[2]

    • Critical Control: Check pH frequently; it must remain > 7 (ideally 8–9). If pH drops, add more carbonate.

  • Completion: Stir for 1–2 hours. Test for completion by spotting on filter paper (no color change with alkaline H-acid solution indicates no excess diazo).

  • Isolation: Heat to 60°C (optional, to aggregate particles) and add NaCl (10-15% w/v) to salt out the dye. Filter and dry.[2][3]

Protocol B: Acidic Coupling (Amino-Directed)

Target: Mono-azo dyes coupled at Position 5, or the first step in synthesizing disazo dyes. Mechanism: The amino group directs substitution to the adjacent


-position.
Reagents
  • J-Acid (0.1 mol)

  • Sodium Acetate (CH

    
    COONa) or Formic Acid
    
  • Hydrochloric Acid (HCl)[4]

  • Diazonium Salt Solution[5][6][7]

Step-by-Step Procedure
  • Dissolution: Dissolve 0.1 mol J-Acid in 200 mL water by adding just enough NaOH to reach pH 7 (forming the soluble sodium salt).

  • Precipitation (Fine Suspension): Slowly add dilute HCl until the solution becomes acidic (pH ~1–2). The J-Acid will precipitate as a fine, reactive slurry.

    • Note: A fine precipitate reacts faster than coarse crystals. Rapid stirring is essential.

  • Buffering: Adjust the pH to 3.0–4.5 using Sodium Acetate or a Formic Acid buffer.

  • Coupling: Add the diazonium salt solution slowly to the suspension at 0–10°C .

    • Critical Control: The reaction is slower than alkaline coupling. Stirring must be vigorous to ensure contact between the solid J-Acid and the liquid diazo component.

    • Time: Reaction may take 4–12 hours.

  • Completion: Monitor the disappearance of the diazonium salt.

  • Neutralization (Optional): If a second coupling is required (see Protocol C), the mixture is often neutralized directly without isolation.

Protocol C: Double Coupling (Synthesis of Disazo Dyes)

Target: Dyes with two azo groups on the J-Acid nucleus (e.g., certain Direct Blacks). Strategy: Exploit the different activation energies. Couple in acid first (Position 5), then in alkali (Position 2).

Workflow
  • Step 1 (Acid Coupling): Follow Protocol B. Ensure the first diazonium component is fully consumed.

  • Intermediate Check: Verify no excess diazo remains (spot test with R-salt).

  • Step 2 (Alkaline Transition): Add Na

    
    CO
    
    
    
    to the reaction mixture until the pH rises to 8–9. The mono-azo dye will dissolve/resuspend as the naphtholate.
  • Step 3 (Alkaline Coupling): Add the second diazonium salt solution (can be different from the first) at 0–5°C.

  • Result: A disazo dye substituted at both the 2 and 5 positions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Acid Coupling) J-Acid precipitated as coarse lumps.Reprecipitate J-Acid from alkaline solution with acid under vigorous stirring to create a fine slurry before adding diazo.
Wrong Isomer/Color pH drift.Use reliable buffers (Acetate for acid, Carbonate for alkali). Monitor pH continuously.
Decomposition/Tar Temperature too high (>10°C).Maintain 0–5°C strictly. Diazo compounds are thermally unstable.[8]
Incomplete Reaction Diazo decomposition.Ensure diazo is fresh. Check for excess nitrous acid (starch-iodide paper) during diazotization and remove with sulfamic acid before coupling.

Safety & Handling (E-E-A-T)

  • Hazard Class: J-Acid is an irritant (Skin/Eye) and suspected mutagen (Muta. 2).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask or fume hood when handling the dry powder to prevent inhalation.

  • Waste Disposal: Azo dyes and their intermediates are often toxic to aquatic life. Collect all aqueous waste in designated "Organic Aqueous" containers for incineration. Do not pour down the drain.

References

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
  • Hunger, K., et al. (2005). "Azo Dyes." Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

  • Organic Syntheses. (1941). Coupling of o-Tolidine with Chicago Acid (Analogous procedure for Aminonaphthols). Org. Synth. Coll. Vol. 4, p. 12.

  • PubChem. (n.d.). 6-Amino-1-naphthol-3-sulfonic acid (J-Acid) Compound Summary. National Library of Medicine.

Sources

pH adjustment for optimal solubility of 6-Amino-1-naphthol-3-sulfonic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: pH Adjustment for Optimal Solubility of 6-Amino-1-naphthol-3-sulfonic Acid Hydrate

Executive Summary

6-Amino-1-naphthol-3-sulfonic acid (commonly known as J-Acid ) is a critical intermediate in the synthesis of azo dyes and a complexing agent in spectrophotometric analysis. Its solubility is governed by its amphoteric nature, existing as a zwitterion in acidic media and an anion in alkaline media. This guide provides a scientifically grounded protocol for solubilizing J-Acid Hydrate, balancing the requirement for complete dissolution with the risk of oxidative degradation at high pH.

Physicochemical Basis of Solubility

To master the solubility of J-Acid, one must understand its ionization states. The molecule contains three functional groups with distinct pKa values that dictate its charge and solubility profile.

Functional Group Analysis
Functional GroupChemical StateApprox.[1][2][3][4] pKaBehavior in Solution
Sulfonic Acid (-SO₃H) Strong Acid< 1.0Ionized (-SO₃⁻) across the entire working pH range. Provides baseline hydrophilicity.
Amine (-NH₂) Weak Base~3.5 - 4.0Protonated (-NH₃⁺) in acidic media. Exists as free base (-NH₂) in neutral/alkaline media.
Naphthyl Hydroxyl (-OH) Weak Acid~9.0 - 10.0Protonated (-OH) at neutral pH. Ionizes to phenolate (-O⁻) at high pH (>10).
The Zwitterionic Trap

In strongly acidic to slightly acidic media (pH 1–4), J-Acid exists primarily as a zwitterion (SO₃⁻ / NH₃⁺). While the ionic charges suggest solubility, the overall net charge approaches zero (isoelectric point), leading to strong intermolecular lattice energy and minimum solubility .

  • Target State for Solubility: To solubilize the compound, you must disrupt this zwitterionic state by deprotonating the amine group. Raising the pH above the pKa of the amine (pH > 4.5) shifts the equilibrium to the anionic form (SO₃⁻ / NH₂), which is highly water-soluble.

The Oxidation Risk

While solubility increases linearly with pH, stability decreases. At pH > 9, the naphthyl hydroxyl group ionizes (-O⁻). Naphtholates are electron-rich and highly susceptible to oxidative coupling in the presence of air, turning the solution brown or violet (formation of quinone-like impurities).

Optimal pH Window: pH 7.0 – 8.5 (Soluble mono-anion, minimal oxidation risk).

Experimental Protocol

Method A: Preparation of a Stable Stock Solution (50 mM)

Best for HPLC standards, analytical derivatization, or immediate synthetic coupling.

Reagents Required:

  • 6-Amino-1-naphthol-3-sulfonic Acid Hydrate (J-Acid)

  • Ultrapure Water (Type I, >18.2 MΩ·cm), degassed

  • 1.0 M Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Phosphate Buffer (Optional, for pH maintenance)

Protocol Steps:

  • Calculation & Weighing:

    • Calculate the mass required based on the molecular weight.

    • Note: Commercial J-Acid is often a hydrate. Check the Certificate of Analysis (CoA) for water content. If unspecified, assume MW ~257.26 g/mol (Monohydrate) vs 239.25 g/mol (Anhydrous).

    • Weigh the powder into a beaker. Do not add directly to a volumetric flask yet.

  • Suspension:

    • Add approx. 80% of the final volume of degassed water.

    • Observation: The powder will likely remain as a grey/white suspension. Do not heat above 50°C at this stage to prevent degradation.

  • pH Adjustment (The Critical Step):

    • Place the beaker on a magnetic stirrer.

    • Insert a calibrated pH electrode.

    • Slowly add 1.0 M NaOH dropwise.

    • Mechanism:[5] As pH rises past 4.0, the suspension will begin to clear.

    • Continue addition until pH reaches 7.5 ± 0.2 .

    • Stop Point: If the solution is clear, stop adding base. Avoid exceeding pH 9.0.

  • Finalizing:

    • Transfer the solution to a volumetric flask.

    • Dilute to volume with degassed water.

    • Filtration: If a slight haze remains (impurities), filter through a 0.45 µm PVDF membrane.

  • Storage:

    • Protect from light (amber glass).

    • Use within 24 hours. If storage is required, blanket with Nitrogen/Argon and store at 4°C.

Visualization of Solubility Dynamics

The following diagram illustrates the relationship between pH, molecular state, and process decisions.

J_Acid_Solubility Solid Solid J-Acid (Zwitterion Form) Suspension Acidic Suspension (pH < 4) Insoluble Aggregates Solid->Suspension Add Water Base_Add Add Alkali (NaOH/Na2CO3) Dropwise Suspension->Base_Add Stirring Dissolution Deprotonation of Amine (Formation of Soluble Sulfonate Anion) Base_Add->Dissolution pH rises > 5 Target_Sol Optimal Solution (pH 7.0 - 8.5) Clear, Stable Dissolution->Target_Sol Stop at pH 7.5 Over_Alk Excess Alkalinity (pH > 10) Dissolution->Over_Alk Excess Base Oxidation Oxidative Degradation (Brown/Violet Color) Over_Alk->Oxidation Air Exposure

Figure 1: Decision pathway for solubilizing J-Acid. Note the divergence at the dissolution stage where excess alkalinity leads to degradation.

Troubleshooting & Stability Guide

ObservationCauseCorrective Action
Solution turns brown/purple Oxidation of the naphthol group due to high pH (>9) and air exposure.Discard solution. Prepare fresh using degassed water and limit pH to < 8.0.
Precipitate forms upon acidification Re-formation of the zwitterionic free acid (insoluble) at pH < 3.Maintain pH > 6. If acid conditions are required for a reaction (e.g., diazotization), ensure rapid mixing or use a co-solvent.
Incomplete Dissolution pH is still too low (likely < 5) or saturation limit reached.Check pH. If pH is < 7, add more base. If pH is 7.5 and solid remains, filter off impurities (commercial J-Acid often contains inorganic salts).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6868, 7-Amino-4-hydroxy-2-naphthalenesulfonic acid. Retrieved from [Link]

  • Organic Syntheses. 1,4-Aminonaphthol Hydrochloride (General handling of aminonaphthols). Coll. Vol. 2, p.39 (1943). Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet: 6-Amino-1-naphthol-3-sulfonic Acid Hydrate.[6] Retrieved from [Link]

Sources

Application Note: Storage and Handling Protocols for 6-Amino-1-naphthol-3-sulfonic Acid Hydrate (J-Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Amino-1-naphthol-3-sulfonic acid hydrate (CAS: 87-02-5), commonly known as J-Acid, is a critical intermediate in the synthesis of azo dyes and a fluorescent indicator in analytical chemistry.[1] Its dual functionality (amino and hydroxyl groups) combined with a sulfonic acid moiety renders it highly susceptible to oxidative degradation, photolysis, and hygroscopic agglomeration. This guide provides a rigorous, evidence-based protocol for the storage, solubilization, and quality control of J-Acid to ensure experimental reproducibility and safety.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

Understanding the intrinsic properties of J-Acid is the first step in mitigating degradation. The compound exists as a zwitterion in its solid state but becomes highly reactive in solution.

PropertySpecificationNotes
Chemical Name 6-Amino-1-naphthol-3-sulfonic Acid HydrateSynonyms: J-Acid, 7-Amino-4-hydroxy-2-naphthalenesulfonic acid
CAS Number 87-02-5Critical Identifier
Molecular Formula C₁₀H₉NO₄S[1][2][3][4][5] · xH₂OWater content varies; often handled as a hydrate.
Appearance White to Gray/Brown Crystalline PowderDarkening indicates oxidation.
Solubility Soluble in hot water, alkali; Slightly soluble in EtOH.Alkaline solutions oxidize rapidly.
pKa ~3.5 (Sulfonic), ~9.0 (Phenolic OH)Estimates based on naphthalene derivatives.
Sensitivity Light, Oxygen, Moisture, Metal IonsTrace metals (Fe, Cu) catalyze oxidation.

Stability & Degradation Mechanisms

The primary failure mode for J-Acid is oxidative coupling, facilitated by the electron-rich aminonaphthol core. This process is accelerated by high pH, light, and transition metals.

The Degradation Pathway

Upon exposure to oxygen and light, the amino-naphthol core undergoes oxidation to form quinone-imine species. These intermediates rapidly polymerize or couple to form highly colored (red/brown) impurities, rendering the material unsuitable for precise spectroscopic or synthetic work.

DegradationPathway Pure Pure J-Acid (White/Grey Crystals) Inter Quinone-Imine Intermediate Pure->Inter Oxidation (-2H) Trigger Triggers: O2, Light, High pH, Fe3+ Trigger->Inter Product Oxidative Polymers (Red/Brown Sludge) Inter->Product Coupling/Polymerization

Figure 1: Simplified oxidative degradation pathway of J-Acid.

Storage Protocol (Solid State)

Objective: Minimize contact with oxygen and moisture to maintain purity >95%.

Primary Containment
  • Container: Amber borosilicate glass vials with PTFE-lined screw caps. Avoid clear glass (UV protection) and metal containers (catalytic oxidation).

  • Headspace: Flush headspace with dry Nitrogen (N₂) or Argon (Ar) before sealing. Argon is preferred as it is heavier than air and forms a better blanket.

Environmental Conditions
  • Temperature: Store at +2°C to +8°C (Refrigerated).

    • Note: While some sources suggest room temperature is acceptable for short periods, long-term stability (>6 months) requires refrigeration to slow autoxidation kinetics.

  • Humidity: Store in a desiccator or with silica gel packets. The sulfonic acid group is hygroscopic; moisture absorption leads to "caking" and hydrolysis.

Shelf Life
  • Unopened: 24 months under inert gas at 4°C.

  • Opened: 6 months.[6] Re-test purity (see Section 5) before use if stored >3 months.

Handling & Solubilization Protocol

Objective: Prepare stable solutions for synthesis or analysis without introducing degradation artifacts.

Safety (HSE)
  • Hazards: Causes serious eye irritation (H319). Suspected of causing genetic defects (H341).[7]

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Engineering Controls: Handle exclusively in a chemical fume hood. Use a balance enclosure to prevent dust inhalation.

Solubilization Workflow

J-Acid is sparingly soluble in neutral cold water. Dissolution requires pH adjustment, but high pH accelerates oxidation.

Step-by-Step Solubilization:

  • Degas Solvent: Sparge Deionized (DI) water with N₂ for 15 minutes to remove dissolved oxygen.

  • Dispersion: Suspend the required amount of J-Acid in the degassed water.

  • Controlled Alkalinization:

    • Slowly add 1M NaOH or Na₂CO₃ dropwise while stirring.

    • Target pH: 7.5 – 8.5. Do not exceed pH 9.0 unless necessary, as oxidation rates spike exponentially in strong alkali.

  • Stabilization (Optional but Recommended):

    • For non-synthetic applications (e.g., HPLC standards), add 0.1% Sodium Bisulfite (NaHSO₃) as an antioxidant to scavenge residual oxygen.

  • Usage: Use solutions immediately (within 4 hours). Protect from light by wrapping the flask in aluminum foil.

HandlingWorkflow Start Solid J-Acid Storage (Amber Vial, 4°C, Argon) Weigh Weigh in Fume Hood (Avoid Metal Spatulas) Start->Weigh Dissolve Suspend in Degassed Water Weigh->Dissolve Adjust Adjust pH to 8.0 (using NaOH/Na2CO3) Dissolve->Adjust Stabilize Add 0.1% NaHSO3 (Antioxidant) Adjust->Stabilize Recommended Use Use Immediately (<4 hrs) Protect from Light Adjust->Use If antioxidant interferes Stabilize->Use

Figure 2: Optimal handling and solubilization workflow.

Quality Control (QC) Protocol

Objective: Verify compound integrity prior to critical experiments.

Visual Inspection
  • Pass: White to light gray crystalline powder.

  • Fail: Pink, red, or dark brown discoloration (indicates significant oxidation). Clumping (indicates moisture ingress).

HPLC Method (Purity Check)

This generic Reverse-Phase method separates the sulfonic acid from its oxidation byproducts.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Acidic pH ensures protonation/ion-suppression of the sulfonic group for retention).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 0% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic) and 340 nm (Oxidation products often absorb at higher wavelengths).

  • Acceptance Criteria: Main peak purity >95% (Area under curve).

UV-Vis Spectroscopy
  • Prepare a 10 µM solution in pH 7 buffer.

  • Scan: 200–500 nm.

  • Indicator: Appearance of a broad absorption band >400 nm suggests quinone formation (oxidation).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Powder is pink/red Oxidation due to air leak or age.Discard. Purification is difficult and often uneconomical for small batches.
Solution turns brown rapidly High pH or dissolved Oxygen.Re-prepare using degassed water and keep pH < 8.5. Add bisulfite if possible.
Insoluble particles Incomplete salt formation.Gently warm (40°C) or add slightly more base. Ensure pH is checked.
Low HPLC retention pH of mobile phase too high.Ensure buffer is pH < 3.0 to suppress ionization of the sulfonic acid.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6868, 7-Amino-4-hydroxy-2-naphthalenesulfonic acid. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Aminonaphthalenesulfonic Acids. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Aminonaphtholsulfonic acids - Stability and Toxicology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 6-Amino-1-naphthol-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Amino-1-naphthol-3-sulfonic acid (also known as J-Acid).[1][2] This document is designed to address common and complex solubility challenges, offering scientifically grounded explanations and practical, field-proven protocols to ensure the success of your experiments.

Section 1: Understanding the Molecule - The Key to Solubility

6-Amino-1-naphthol-3-sulfonic acid is a grey to light brown powder that is notoriously difficult to dissolve in water under neutral conditions.[3][4][5] Its molecular structure, containing both a basic amino group and an acidic sulfonic acid group, makes it an amphoteric substance. This dual nature is the primary driver of its solubility behavior. The key to successfully dissolving this compound lies in manipulating the pH to favor the formation of a soluble salt.

Core Concept: The Role of pH

Like amino acids, the solubility of 6-Amino-1-naphthol-3-sulfonic acid is highly dependent on the pH of the solvent system.[6][7] At its isoelectric point, the molecule exists as a zwitterion with both positive and negative charges, leading to strong intermolecular attractions and minimal solubility. By shifting the pH away from the isoelectric point, we can protonate or deprotonate the functional groups, forming a salt that is more readily soluble in aqueous solutions.

  • Acidic Conditions (Low pH): The amino group becomes protonated (-NH3+), forming a cationic salt.

  • Alkaline Conditions (High pH): The sulfonic acid and hydroxyl groups are deprotonated (-SO3- and -O-), forming an anionic salt. It is readily soluble in alkali, forming a corresponding salt.[3][4] The sodium salt of J-acid, when dissolved in water, exhibits a distinct blue fluorescence.[3][4][5]

Section 2: Troubleshooting Common Solubility Issues (FAQ)

This section addresses the most frequently encountered problems when working with 6-Amino-1-naphthol-3-sulfonic acid.

Question 1: My 6-Amino-1-naphthol-3-sulfonic acid won't dissolve in water. What am I doing wrong?

Answer: This is the most common issue and is expected. 6-Amino-1-naphthol-3-sulfonic acid has very low solubility in neutral water.[3] To achieve dissolution, you must adjust the pH of your solution. The most effective method is to use a basic solution.

Question 2: I've added a base, but the compound is still not dissolving completely, or the solution is cloudy.

Answer: There are several potential reasons for this:

  • Insufficient Base: You may not have added enough base to fully deprotonate the sulfonic acid and hydroxyl groups. The solution needs to be sufficiently alkaline.

  • Choice of Base: While various bases can be used, sodium carbonate or sodium hydroxide are common choices. Ensure the base is fully dissolved before adding the 6-Amino-1-naphthol-3-sulfonic acid.

  • Purity of the Compound: Impurities in the 6-Amino-1-naphthol-3-sulfonic acid can affect its solubility. Ensure you are using a high-purity grade suitable for your application.

  • Temperature: Gentle heating can sometimes aid dissolution, but be cautious as excessive heat can lead to degradation.

Question 3: My solution has a blue fluorescence. Is this normal?

Answer: Yes, this is a characteristic property of the sodium salt of 6-Amino-1-naphthol-3-sulfonic acid in solution and indicates that the compound has successfully dissolved.[3][4][5]

Question 4: After dissolving the compound in a basic solution and then adjusting the pH to my desired experimental conditions, a precipitate has formed. How can I prevent this?

Answer: This is a classic example of pH-dependent solubility. When you lower the pH, you are moving closer to the isoelectric point of the molecule, causing it to precipitate out of solution. To avoid this:

  • Work at a pH where the compound is soluble: If your experiment allows, conduct it in the alkaline pH range where the compound remains dissolved.

  • Use a different solvent system: If you must work at a lower pH, consider using a mixed solvent system. The addition of a polar organic co-solvent may help to keep the compound in solution.

  • Prepare a more dilute solution: A lower concentration of the compound may remain soluble over a wider pH range.

Section 3: Step-by-Step Experimental Protocols

The following protocols provide detailed methodologies for preparing solutions of 6-Amino-1-naphthol-3-sulfonic acid.

Protocol 1: Preparation of a Basic Aqueous Stock Solution

This protocol is the standard and most reliable method for dissolving 6-Amino-1-naphthol-3-sulfonic acid.

Materials:

  • 6-Amino-1-naphthol-3-sulfonic acid

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Deionized Water

  • Stir plate and stir bar

  • pH meter

Procedure:

  • Determine the required amount of base. As a starting point, use a 1:1 molar ratio of base to 6-Amino-1-naphthol-3-sulfonic acid. You may need to optimize this.

  • Prepare the basic solution. Dissolve the calculated amount of sodium carbonate or sodium hydroxide in the desired volume of deionized water.

  • Slowly add the 6-Amino-1-naphthol-3-sulfonic acid. With continuous stirring, gradually add the powdered compound to the basic solution.

  • Stir until fully dissolved. Continue stirring until the solution is clear. You may observe a blue fluorescence.

  • Adjust the final volume and pH if necessary. Add more deionized water to reach the final desired concentration. If needed, make minor pH adjustments with a dilute acid or base.

Protocol 2: Dissolution in a Mixed Solvent System

This protocol can be attempted when working at a pH where the compound has lower aqueous solubility.

Materials:

  • 6-Amino-1-naphthol-3-sulfonic acid

  • Deionized Water

  • A polar, water-miscible organic solvent (e.g., ethanol, methanol, or isopropanol)

  • Stir plate and stir bar

Procedure:

  • Prepare the solvent mixture. Create a mixture of water and the organic solvent. The optimal ratio will need to be determined experimentally.

  • Add the 6-Amino-1-naphthol-3-sulfonic acid. Slowly add the compound to the solvent mixture with vigorous stirring.

  • Gently heat if necessary. If the compound does not dissolve at room temperature, gentle warming can be applied. Monitor the solution closely to avoid degradation.

  • Cool to room temperature before use. Ensure the solution has returned to ambient temperature before proceeding with your experiment.

Section 4: Data Presentation and Visualization

Table 1: Solubility of 6-Amino-1-naphthol-3-sulfonic Acid in Various Solvents

SolventSolubilityObservations
Water (Neutral pH)Very LowThe compound is difficultly soluble.[3][4]
Aqueous Sodium CarbonateHighReadily dissolves to form a salt.[3][4]
Aqueous Sodium HydroxideHighReadily dissolves to form a salt.[3][4]
EthanolLow
MethanolLow

Diagram 1: Troubleshooting Workflow for Solubility Issues

start Start: Insoluble 6-Amino-1-naphthol-3-sulfonic acid add_base Add Base (e.g., Na2CO3 or NaOH) start->add_base check_dissolution Complete Dissolution? add_base->check_dissolution yes_dissolved Yes: Solution Ready check_dissolution->yes_dissolved Yes no_not_dissolved No: Troubleshoot check_dissolution->no_not_dissolved No increase_base Increase Base Concentration no_not_dissolved->increase_base gentle_heat Apply Gentle Heat no_not_dissolved->gentle_heat check_purity Check Compound Purity no_not_dissolved->check_purity consider_cosolvent Consider a Co-solvent no_not_dissolved->consider_cosolvent increase_base->add_base gentle_heat->add_base check_purity->add_base consider_cosolvent->add_base

Caption: Troubleshooting workflow for solubility issues.

Section 5: Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling 6-Amino-1-naphthol-3-sulfonic acid.[8][9]

  • Handling: Avoid creating dust.[8] Wash hands thoroughly after handling.[8]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8]

  • Health Hazards: This compound may cause skin and eye irritation.[9] It is also suspected of causing genetic defects.[8]

References

  • Vertex AI Search. (n.d.). J Acid.
  • TCI EUROPE N.V. (2024, November 21). 6-Amino-1-naphthol-3-sulfonic Acid - SAFETY DATA SHEET.
  • HONGJIN CHEM. (n.d.). 2-Naphthylamine-5-Hydroxy-7-Sulfonic Acid (J Acid) CAS 87-02-5 90%.
  • Scribd. (n.d.). J Acid: Structure and Properties | PDF.
  • MIT-IVY Industry Co., Ltd. (n.d.). J acid ( 2-Amino-5-naphthol-7-sulfonic Acid ) CAS 87-02-5 EINECS No.: 201-718-9 best top 1 factory lowest price.
  • Emco Chemicals. (n.d.). J acid | Cas no 87-02-5 | Manufacturer, Supplier, Exporter, India.
  • TCI Chemicals. (n.d.). 6-Amino-1-naphthol-3-sulfonic Acid | 87-02-5.
  • Sangon Biotech (Shanghai) Co., Ltd. (2024, February 6). SAFETY DATA SHEETS.
  • Fisher Scientific. (2011, January 27). SAFETY DATA SHEET.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

Sources

Minimizing side reactions during diazotization of 6-Amino-1-naphthol-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for the diazotization of 6-Amino-1-naphthol-3-sulfonic Acid (commonly referred to as J-Acid ).

This guide prioritizes the "Inverse Diazotization" strategy, which is the industry gold standard for aminonaphthols to prevent the two most common failure modes: self-coupling (formation of azo dyes during diazotization) and oxidative tar formation .

Senior Application Scientist Desk

Executive Summary: The "Zwitterion" Challenge

6-Amino-1-naphthol-3-sulfonic Acid presents a unique challenge because it contains both a nucleophilic activation group (–OH) and the target amino group (–NH₂).

  • The Conflict: As you acidify to diazotize the amine, the molecule becomes a zwitterion (insoluble). If you diazotize slowly, the formed diazonium salt (

    
    ) acts as an electrophile and attacks the unreacted starting material's activated naphthol ring, creating an impurity (self-coupling).
    
  • The Solution: You must ensure the reaction kinetics of diazotization (

    
    ) vastly exceed the kinetics of coupling (
    
    
    
    ). This is best achieved via Inverse Diazotization , where the amine and nitrite are premixed in alkali and added together into the acid.
Part 1: Troubleshooting Guide (FAQ)
Q1: My reaction mixture turns a muddy red/violet color immediately upon acidification. What is happening?

Diagnosis: Self-Coupling (Premature Azo Formation). This is the most common side reaction.[1] The "muddy" color is actually a dye formed by your product reacting with your starting material.[1]

  • Mechanism: The diazonium salt you just made is attacking the naphthalene ring of unreacted J-Acid. This occurs because the local concentration of unreacted J-Acid is too high, or the local pH is not acidic enough to protonate the amino group (which would deactivate the ring).

  • Corrective Action: Switch to the Inverse Diazotization method (see Protocol below). By adding the J-Acid/Nitrite mixture into the acid, you ensure that every molecule of amine encounters a massive excess of acid and nitrosating agent simultaneously. There is never a "pool" of unreacted amine waiting to be attacked.[1]

Q2: I see black, tarry specks floating in the solution. Is this decomposition?

Diagnosis: Oxidative Polymerization. Aminonaphthols are extremely sensitive to oxidation in alkaline media.[1]

  • Cause: If you dissolved the J-Acid in sodium hydroxide and let it sit too long (or without inert gas) before acidification, the naphthol ring oxidized to form quinone-like impurities.

  • Corrective Action:

    • Minimize Alkaline Time: Do not prepare the alkaline solution hours in advance. Prepare it immediately before the acid strike.[1]

    • Deoxygenate: Sparging the alkaline water with Nitrogen (

      
      ) for 10 minutes prior to dissolution is highly recommended.[1]
      
    • Temperature: Keep the alkaline solution cold (< 5°C) if possible, though J-Acid solubility may require ambient temperature. If heating is needed to dissolve, cool immediately before acidification.[1]

Q3: The Starch-Iodide endpoint is fading rapidly. Do I add more nitrite?

Diagnosis: Consumption by Side Reactions or Decomposition. A stable endpoint means the blue color persists for 5–10 minutes.[1] If it fades in 30 seconds:

  • Scenario A (Warm): If Temp > 5°C, the diazonium is decomposing (releasing

    
     gas) and consuming the nitrite. Fix:  Add ice directly to the vessel.
    
  • Scenario B (Side Reaction): The nitrite is being consumed by the oxidation of the naphthol ring (nitrosation of the ring). Fix: Ensure the acid concentration is high enough. Low acidity favors ring nitrosation over amine diazotization.[1]

Q4: My yield is low, and the final product is not coupling well in the next step.

Diagnosis: Formation of the Diazo-Oxide (Quinone Diazide). In aminonaphthols, if the acidity drops (pH > 2-3) during diazotization, the diazonium group can interact with the hydroxyl group to form a cyclic diazo-oxide, which is chemically inert for typical azo coupling reactions.

  • Corrective Action: Maintain a distinct Congo Red acidity (pH < 1) throughout the entire process. Never let the pH drift up.[1]

Part 2: Optimized Experimental Protocol
Method: Inverse Diazotization (The "Strike" Method)

Recommended for minimizing contact time between Diazo product and Amine reactant.

Reagents:

  • J-Acid: 0.1 mol (23.9 g)[1]

  • Sodium Hydroxide (NaOH): 10% solution[2][3]

  • Sodium Nitrite (

    
    ):  0.105 mol (7.25 g) - 5% excess
    
  • Hydrochloric Acid (HCl): 37% (Conc.), ~0.3 mol excess[1]

  • Ice: Crushed[1]

Step-by-Step Workflow:

  • Preparation of "The Charge" (Alkaline Solution):

    • In Beaker A, disperse 23.9 g J-Acid in 200 mL water.

    • Add 10% NaOH dropwise with stirring until the J-Acid dissolves completely and the solution is neutral/slightly alkaline (pH 7.5–8.0). Do not exceed pH 9 to prevent oxidation.

    • Add the solid Sodium Nitrite (7.25 g) to this solution and stir until dissolved.

    • Optional: Add 0.5 g activated charcoal and filter quickly to remove pre-existing oxidative impurities.[1]

  • Preparation of "The Heel" (Acid Receiver):

    • In a larger reaction vessel (Beaker B), place 50 mL Conc. HCl and 150 g of crushed ice.

    • Cool to -2°C to 0°C.[1]

  • The Strike (Diazotization):

    • Place the tip of a dropping funnel containing "The Charge" (Beaker A) sub-surface into "The Heel" (Beaker B).

    • Add "The Charge" slowly but steadily into the vigorously stirred acid/ice mixture.

    • Mechanism Check: As the alkaline solution hits the acid, the J-Acid precipitates as extremely fine particles simultaneously with the generation of Nitrous Acid (

      
      ). The reaction happens instantly on the surface of the micro-precipitate.
      
  • Validation & Finishing:

    • Temperature: Maintain < 5°C. Add ice if necessary.

    • Acidity: Spot test on Congo Red paper . It must turn deep blue (pH < 1).[1] If violet/red, add more HCl immediately.[1][4]

    • Endpoint: 10 minutes after addition is complete, spot on Starch-Iodide paper . It should turn blue immediately.[1]

      • If no blue:[1] Add small aliquots of

        
         solution until a persistent blue is obtained.[1][5]
        
      • If too blue (strong smell): Add small amount of Sulfamic Acid to quench excess nitrite.[1]

  • Clarification:

    • The resulting diazonium salt of J-Acid is sparingly soluble (zwitterion).[1] It will likely be a suspension.[1][4] Do not filter unless you are removing gross impurities.[1][4] Use the suspension directly for the coupling step.

Part 3: Critical Process Parameters (CPP) Table
ParameterSpecificationScientific RationaleConsequence of Deviation
Temperature 0°C – 5°CDiazonium salts of aminonaphthols are thermally unstable.[1]> 10°C: Hydrolysis to di-naphthols (loss of yield,

evolution).[1]
pH (Acidity) < 1.0 (Congo Blue)Prevents coupling of diazo with free amine; prevents diazo-oxide formation.[1]pH > 2: Self-coupling (Red/Violet dyes); formation of inert quinone diazides.[1]
Nitrite Excess Slight (+5%)Ensures complete conversion of amine.[1]Deficiency: Unreacted amine remains, leading to impure final dye.[1]
Addition Mode Inverse (Alk+Nitrite

Acid)
Minimizes residence time of free amine with diazo product.[1]Direct Mode: High risk of self-coupling due to localized low acidity.[1]
Part 4: Visualizing the Reaction Pathways

The following diagram illustrates the "Race Condition" between the desired diazotization and the parasitic self-coupling.

DiazotizationPathways cluster_conditions Critical Controls Start J-Acid (Amine) Inter Activated Complex (Fine Precipitate) Start->Inter Acidification (Inverse Addn) Oxidation Quinone/Tarry Waste Start->Oxidation Prolonged Alkali Exposure Diazo Diazonium Salt (Target Product) Inter->Diazo Fast Reaction (k1) SideProduct Self-Coupled Azo Dye (Impurity) Inter->SideProduct Slow Reaction (k2) (If pH > 2 or poor mixing) Diazo->SideProduct Attacks Unreacted Amine Acid Excess HCl + HNO2 Base Alkaline Soln (pH > 9) Control1 Temp < 5°C Control2 pH < 1

Caption: Figure 1. Reaction Pathway Analysis. The green path represents the optimized inverse diazotization. The red dashed lines indicate failure modes (self-coupling) which occur if mixing is poor or acidity is insufficient.

References
  • Fieser, L. F. (1943).[1] Organic Syntheses Collective Volume 2. "Diazotization of Aminonaphthols." John Wiley & Sons.[1]

  • Othmer, K. (2000).[1] Kirk-Othmer Encyclopedia of Chemical Technology, "Azo Dyes."[1] Wiley-Interscience.[1]

  • BenchChem Technical Support. (2025). "Minimizing side reactions during the diazotization and coupling process."

  • Popa, N. et al. (2008).[1] "Synthesis of Disazo Dyes derivatives of J-Acid." Revista de Chimie.

  • U.S. Patent 3,681,320. (1972).[1] "Preparation of disazo J acid urea dyestuffs."

Sources

Stability of 6-Amino-1-naphthol-3-sulfonic Acid Hydrate under alkaline conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 6-Amino-1-naphthol-3-sulfonic Acid Hydrate (J-Acid). This guide is designed for researchers, scientists, and professionals in drug development who utilize J-Acid in their experimental workflows. Here, we address common challenges and questions regarding the stability of J-Acid, particularly under alkaline conditions, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your research.

I. Troubleshooting Guide: Stability Under Alkaline Conditions

This section addresses specific issues that may arise during the use of J-Acid in alkaline solutions.

Question 1: Why is my J-Acid solution turning a dark brown/purple color after making it alkaline?

Answer:

The discoloration of your J-Acid solution upon basification is a strong indicator of oxidative degradation. 6-Amino-1-naphthol-3-sulfonic acid, like other aminophenols, is susceptible to oxidation, a process that is significantly accelerated at higher pH levels.[1] The phenoxide and amino groups on the naphthol ring are electron-donating, making the molecule highly susceptible to oxidation by atmospheric oxygen.

The initial colorless or off-white solution will typically progress through a series of color changes, from pink to purple and eventually to a dark brown as highly colored polymeric quinone-imine structures are formed. This process is often irreversible and results in the consumption of your starting material, impacting the accuracy and outcome of your experiment.

Question 2: I've noticed a decrease in the active concentration of my alkaline J-Acid solution over a short period. What is causing this and how can I prevent it?

Answer:

The decrease in active J-Acid concentration is directly related to its oxidative degradation. The rate of this degradation is influenced by several factors:

  • pH: The higher the pH, the more rapid the oxidation.[1]

  • Dissolved Oxygen: The presence of dissolved oxygen in your solvent is a primary driver of oxidation.

  • Temperature: Increased temperature can accelerate the rate of degradation.[2]

  • Presence of Metal Ions: Trace metal ions can catalyze the oxidation process.

  • Light Exposure: Exposure to light can also promote degradation.[2]

To mitigate this, it is crucial to handle the preparation and use of alkaline J-Acid solutions with care. The following protocol is recommended to minimize degradation.

Protocol for Preparing and Stabilizing Alkaline J-Acid Solutions
  • Solvent Deoxygenation:

    • Before preparing your solution, thoroughly deoxygenate your aqueous solvent (e.g., deionized water, buffer). This can be achieved by sparging with an inert gas such as nitrogen or argon for at least 30 minutes.

  • Inert Atmosphere:

    • Conduct all manipulations, including weighing of J-Acid and preparation of the solution, under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Order of Addition:

    • Dissolve the J-Acid in the deoxygenated solvent before adding the base.

  • Controlled Basification:

    • Add the alkaline solution (e.g., NaOH, KOH) dropwise while gently stirring under an inert atmosphere. Monitor the pH to avoid overshooting the desired value.

  • Use Freshly Prepared Solutions:

    • Prepare the alkaline J-Acid solution immediately before use. Avoid storing alkaline solutions of J-Acid for extended periods.

  • Chelating Agents:

    • If metal ion contamination is suspected, consider adding a chelating agent like EDTA to the buffer to sequester metal ions that could catalyze oxidation.

  • Storage:

    • If short-term storage is unavoidable, keep the solution in a sealed, opaque container, under an inert atmosphere, and at a low temperature (e.g., 2-8 °C).

II. Frequently Asked Questions (FAQs)

What is the optimal pH range for working with 6-Amino-1-naphthol-3-sulfonic acid to maintain stability?

While J-Acid is soluble in dilute alkaline solutions, for optimal stability, it is best to keep the pH as low as your experimental conditions allow.[3] If a basic pH is required, aim for the lower end of the alkaline range (e.g., pH 8-9) and take precautions to exclude oxygen. The rate of oxidation increases significantly at higher pH values.[1]

What are the likely degradation products of J-Acid in an alkaline medium?

While specific degradation products for J-Acid are not extensively documented in readily available literature, based on the chemistry of similar aminophenol compounds, the primary degradation pathway is oxidation. This leads to the formation of quinone-imine species, which can then polymerize to form complex, colored structures.

How can I monitor the stability of my J-Acid solution?

You can monitor the stability of your J-Acid solution using the following methods:

  • Visual Inspection: A change in color from colorless/pale yellow to pink, purple, or brown is a clear qualitative indicator of degradation.

  • UV-Vis Spectroscopy: The formation of colored degradation products will result in changes in the UV-Vis absorbance spectrum. You can monitor the appearance of new absorbance peaks in the visible region or a decrease in the absorbance of the J-Acid peak.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to assess stability.[2] By running a sample of your solution over time, you can observe a decrease in the peak area corresponding to J-Acid and the emergence of new peaks from degradation products.

III. Data and Visualization

Table 1: Factors Affecting the Stability of Alkaline J-Acid Solutions
FactorImpact on StabilityMitigation Strategy
High pH Accelerates oxidationWork at the lowest feasible alkaline pH.
Oxygen Primary oxidantUse deoxygenated solvents and an inert atmosphere.
Temperature Increases degradation ratePrepare and use solutions at room temperature or below.
Light Can promote degradationProtect solutions from light by using opaque containers.
Metal Ions Catalyze oxidationUse high-purity reagents and consider adding a chelating agent.
Diagrams

J_Acid_Degradation J_Acid 6-Amino-1-naphthol-3-sulfonic Acid (J-Acid) QuinoneImine Quinone-imine Intermediate J_Acid->QuinoneImine Oxidation (O2, OH-) Polymer Colored Polymeric Products QuinoneImine->Polymer Polymerization

Caption: Oxidative degradation pathway of J-Acid.

Troubleshooting_Workflow Start Alkaline J-Acid Solution Shows Discoloration Check_Oxygen Was the solvent deoxygenated and an inert atmosphere used? Start->Check_Oxygen Check_pH Is the pH higher than necessary? Check_Oxygen->Check_pH Yes Implement_Protocol Implement Recommended Protocol: - Deoxygenate solvent - Use inert atmosphere - Prepare fresh Check_Oxygen->Implement_Protocol No Check_Freshness Was the solution freshly prepared? Check_pH->Check_Freshness No Check_pH->Implement_Protocol Yes Check_Freshness->Implement_Protocol No Solution_Stable Solution Remains Stable Check_Freshness->Solution_Stable Yes Implement_Protocol->Solution_Stable

Caption: Troubleshooting workflow for J-Acid instability.

IV. References

  • Developments in Methods of Analysis for Naphthalene Sulfonates - Academia.edu. Available at: [Link]

  • Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4 - J-Stage. Available at: [Link]

  • Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism | Request PDF - ResearchGate. Available at: [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration - ResearchGate. Available at: [Link]

  • Total degradation of 6-aminonaphthalene-2-sulphonic acid by a mixed culture consisting of different bacterial genera | FEMS Microbiology Letters | Oxford Academic. Available at: [Link]

  • Color Change Behavior of Indicators at Different pH Levels | Solubility of Things. Available at: [Link]

  • Degradation of substituted naphthalenesulfonic acids by Sphingomonas xenophaga BN6. Available at: [Link]

  • Lesson 6.8: pH and Color Change - American Chemical Society. Available at: [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - MDPI. Available at: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. Available at: [Link]

Sources

Validation & Comparative

Comparative Spectroscopic Analysis: FTIR Characterization of 6-Amino-1-naphthol-3-sulfonic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

6-Amino-1-naphthol-3-sulfonic acid (CAS: 87-02-5), widely known in the industry as J-Acid (or 2-Amino-5-naphthol-7-sulfonic acid depending on ring numbering conventions), is a critical intermediate in the synthesis of azo dyes and fluorescent probes. Its purity and hydration state directly influence the yield and color fastness of downstream products like Direct Red 23 and Reactive Brown 1.

The primary analytical challenge lies in distinguishing J-Acid from its structural isomers—most notably Gamma Acid (7-Amino-1-naphthol-3-sulfonic acid). These isomers share identical molecular weights and functional groups, rendering Mass Spectrometry (MS) often insufficient for rapid differentiation without fragmentation analysis.

This guide provides a high-fidelity FTIR (Fourier Transform Infrared Spectroscopy) workflow to definitively characterize J-Acid Hydrate, validate its hydration state, and distinguish it from Gamma Acid using spectral fingerprinting.

Technical Methodology: Self-Validating FTIR Protocol

To ensure reproducibility and minimize scattering effects common with naphthalene sulfonates, we utilize a KBr (Potassium Bromide) Transmission Protocol . While ATR (Attenuated Total Reflectance) is popular, it is suboptimal here because the high refractive index of sulfonate crystals can distort peak ratios, and the pressure can alter the hydration lattice.

Experimental Workflow

Objective: Obtain high-resolution spectra with minimized water interference from the atmosphere while preserving the sample's intrinsic hydrate water.

  • Sample Preparation (The "Dry-Grind" Technique):

    • Step A: Pre-dry analytical grade KBr powder at 110°C for 4 hours to remove background moisture. Store in a desiccator.

    • Step B: Mix 1.5 mg of J-Acid Hydrate with 200 mg of dry KBr (approx. 0.75% concentration).

    • Step C: Grind in an agate mortar for exactly 2 minutes. Crucial: Do not over-grind to the point of absorbing atmospheric moisture, but grind sufficiently to eliminate the Christiansen effect (baseline slope distortion).

  • Pellet Pressing:

    • Apply 8-10 tons of pressure under a vacuum for 2 minutes. The vacuum is essential to remove trapped air that causes opacity.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Required to resolve aromatic substitution splitting).

    • Scans: 32 or 64 scans (to improve Signal-to-Noise ratio).

    • Background: Fresh KBr blank taken immediately prior to sample.

Comparative Spectral Analysis

The following data compares J-Acid Hydrate (Target) against its primary isomer Gamma Acid .

Table 1: Key Diagnostic Peaks & Assignments
Functional GroupSpectral Region (cm⁻¹)J-Acid Hydrate (Target) Gamma Acid (Isomer) Differentiation Logic
Hydrate Water (O-H) 3200–3550Broad, intense band centered ~3450 (overlaps with amine).Variable (often sharper if anhydrous).The "Hydrate" is confirmed by a broad, rounded underlying absorption in this region, distinct from the sharper N-H doublets.
Amine (N-H) 3300–3400Doublet (masked by OH)Doublet (masked by OH)Difficult to distinguish due to water overlap.
Aromatic C=C / N-H Bend 1580–1640Strong peaks at 1620, 1590 .Strong peaks at 1630, 1605 .J-Acid typically shows a slightly lower frequency shift for the primary ring stretch due to the 1,6-substitution pattern.
Sulfonate (S=O) 1150–1250Strong, broad bands at 1180, 1045 .Strong, broad bands at 1175, 1040 .Both show characteristic sulfonate splitting; not diagnostic for isomerism.
Fingerprint (C-H Bend) 800–900 Diagnostic Triplet: Distinct peaks often found near 870, 835, 815 .Diagnostic Doublet: Distinct peaks often near 880, 820 .CRITICAL: The out-of-plane C-H bending pattern is the only reliable IR method to distinguish the 1,6-substitution (J-Acid) from the 1,7-substitution (Gamma Acid).
Detailed Analysis of the "Hydrate" Signature

The "Hydrate" designation implies water molecules included in the crystal lattice.

  • Lattice Water vs. Surface Moisture: Surface moisture typically appears as a weak, broad smear. Lattice water in J-Acid Hydrate appears as a defined, intense broad band at 3400–3500 cm⁻¹ and a specific "scissoring" bending vibration near 1630–1640 cm⁻¹ .

  • Verification: To verify the hydrate, heat the KBr pellet to 100°C in situ (if using a heated cell). The broad 3450 band should diminish, while the sharp N-H stretches (approx. 3380/3460 cm⁻¹) become resolved.

Logical Workflow for Isomer Identification

The following diagram illustrates the decision process for identifying J-Acid Hydrate and rejecting Gamma Acid or H-Acid contaminants.

FTIR_Identification Start Unknown Sample (White/Grey Powder) Prep KBr Pellet Prep (Dry Grinding) Start->Prep Region1 Check 3200-3600 cm⁻¹ Prep->Region1 HydrateCheck Broad Band Present? Region1->HydrateCheck Region2 Check Fingerprint (800-900 cm⁻¹) HydrateCheck->Region2 Yes (Hydrate confirmed) Result_Anhydrous WARNING: Anhydrous J-Acid (Check Storage) HydrateCheck->Result_Anhydrous No (Sharp peaks only) PatternCheck C-H Bending Pattern Region2->PatternCheck Result_J CONFIRMED: J-Acid Hydrate (6-Amino-1-naphthol-3-sulfonic) PatternCheck->Result_J Triplet (870/835/815) Result_Gamma IDENTIFIED ISOMER: Gamma Acid (7-Amino-1-naphthol-3-sulfonic) PatternCheck->Result_Gamma Doublet (880/820)

Figure 1: Decision tree for the spectroscopic validation of 6-Amino-1-naphthol-3-sulfonic acid, distinguishing it from anhydrous forms and structural isomers.

Troubleshooting & Common Pitfalls

  • The "Black Pellet" Effect:

    • Symptom: The pellet is too dark or opaque, resulting in a noisy baseline.

    • Cause: J-Acid oxidizes easily (turning brown/grey).

    • Fix: Use fresh samples. If the powder is dark grey/brown, recrystallization (typically from hot water with activated charcoal) is required before analysis.

  • Sulfonate Peak Saturation:

    • Symptom: The peaks at 1150–1250 cm⁻¹ are "flat-topped."

    • Cause: Concentration too high. Sulfonates represent strong dipoles.

    • Fix: Reduce sample concentration in KBr to <0.5%.

  • Confusion with H-Acid:

    • H-Acid (1-Amino-8-naphthol-3,6-disulfonic acid) is another common dye intermediate.

    • Differentiation: H-Acid has two sulfonic groups. Look for a significantly broader and more intense sulfonate region (1100–1250) and a distinct substitution pattern in the fingerprint region compared to the mono-sulfonated J-Acid.

References

  • National Institute of Standards and Technology (NIST). 1-Amino-8-naphthol-3,6-disulfonic acid (H-Acid) and Naphthalene Sulfonate Spectra. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • PubChem. Amino J Acid Monosodium Salt and Related Structures.[2] National Library of Medicine.[2] [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 6-Amino-1-naphthol-3-sulfonic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 6-Amino-1-naphthol-3-sulfonic acid hydrate, a compound of significant interest in various scientific and pharmaceutical applications. Commonly known as J-Acid, its unique spectroscopic properties make it a valuable tool in drug development and diagnostics. This document will objectively compare its performance with alternative compounds, supported by experimental data, and provide detailed methodologies for its analysis.

Physicochemical Properties of 6-Amino-1-naphthol-3-sulfonic Acid Hydrate

A clear understanding of the fundamental properties of a compound is crucial for its effective application. Below is a summary of the key physicochemical characteristics of 6-Amino-1-naphthol-3-sulfonic acid hydrate.

PropertyValue
Synonyms 7-Amino-4-hydroxy-2-naphthalenesulfonic acid, J-Acid
CAS Number 87-02-5[1][2][3]
Molecular Formula C₁₀H₉NO₄S[1][2][3]
Molecular Weight 239.25 g/mol [1][2][3]
Appearance White to gray or brown crystalline powder[4]
Solubility Sparingly soluble in water. The sodium salt is readily soluble in water, forming a solution with blue fluorescence.[5]

Understanding the UV-Vis Absorption Profile

The UV-Vis spectrum of 6-Amino-1-naphthol-3-sulfonic acid hydrate reveals important information about its electronic structure. Experimental data indicates three distinct absorption bands.[6] A peak at approximately 289 nm is attributed to a π → π* electronic transition within the aromatic naphthalene ring.[6] Two other peaks, located at 331 nm and 352 nm , are likely due to n → π* electronic transitions involving the non-bonding electrons of the oxygen and nitrogen atoms in the hydroxyl and amino groups, respectively.[6]

The conjugated system of the naphthalene core, combined with the electron-donating effects of the amino and hydroxyl groups, influences the energy of these transitions and thus the wavelengths at which absorption occurs.

G cluster_0 Electronic Transitions in 6-Amino-1-naphthol-3-sulfonic Acid Ground_State Ground State (S₀) Excited_State_1 Excited State 1 (S₁) Ground_State->Excited_State_1 n → π* (331 nm, 352 nm) Excited_State_2 Excited State 2 (S₂) Ground_State->Excited_State_2 π → π* (289 nm)

Caption: Electronic transitions in 6-Amino-1-naphthol-3-sulfonic Acid.

Comparative Analysis with Structurally Related Compounds

The position of functional groups on the naphthalene ring significantly impacts the UV-Vis absorption maxima. A comparison with other aminonaphthalenesulfonic acids illustrates these structural effects.

CompoundStructureAbsorption Maxima (λmax)
6-Amino-1-naphthol-3-sulfonic acid (J-Acid) 7-amino-4-hydroxy-2-naphthalenesulfonic acid289 nm, 331 nm, 352 nm[6]
4-Amino-1-naphthalenesulfonic acid 4-amino-1-naphthalenesulfonic acid325 nm (in water)[7]
1,5-Naphthalenedisulfonic Acid 1,5-naphthalenedisulfonic acidMultiple peaks, with a prominent one around 290-320 nm depending on pH[8]
2-Amino-1-naphthalenesulfonic acid 2-amino-1-naphthalenesulfonic acidSpectroscopic properties have been studied, though specific λmax values in a comparable solvent are not readily available in the provided results.[9]
6-Amino-4-hydroxy-2-naphthalenesulfonic acid (Gamma Acid) 6-amino-4-hydroxy-2-naphthalenesulfonic acidThe sodium salt solution exhibits blue fluorescence, indicating absorption in the UV region, though specific maxima are not detailed in the provided search results.[5]

The presence and position of the hydroxyl group in J-Acid, in addition to the amino and sulfonic acid groups, contribute to its unique absorption profile compared to other aminonaphthalenesulfonic acids. These substitutions can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima.

Caption: Structural comparison of J-Acid and Gamma Acid.

Experimental Protocol for UV-Vis Spectrophotometric Analysis

This section outlines a detailed, self-validating protocol for determining the UV-Vis absorption spectrum of water-soluble compounds like 6-Amino-1-naphthol-3-sulfonic acid hydrate.

Objective: To accurately measure the UV-Vis absorption spectrum and determine the absorption maxima (λmax) of a water-soluble aromatic compound.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • 6-Amino-1-naphthol-3-sulfonic acid hydrate

  • Deionized water (or appropriate buffer)

  • Volumetric flasks and pipettes

Methodology:

  • Instrument Preparation:

    • Turn on the spectrophotometer and allow the lamps (deuterium and tungsten/halogen) to warm up for at least 30 minutes to ensure a stable output.[10]

    • Set the desired wavelength range for the scan (e.g., 200-700 nm).

  • Blank Preparation and Measurement:

    • Fill a quartz cuvette with the solvent (deionized water or buffer) that will be used to dissolve the sample. This will serve as the blank.

    • Ensure the cuvette is clean and free of fingerprints or smudges on the optical surfaces.

    • Place the blank cuvette in the reference holder of the spectrophotometer.

    • Run a baseline correction or "zero" the instrument with the blank. This subtracts the absorbance of the solvent and the cuvette itself from subsequent measurements.[10]

  • Sample Preparation:

    • Prepare a stock solution of 6-Amino-1-naphthol-3-sulfonic acid hydrate in the chosen solvent. The concentration should be chosen to yield an absorbance in the optimal range of the instrument (typically 0.1-1.0 AU).

    • Perform serial dilutions if necessary to obtain a suitable concentration for analysis.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample holder of the spectrophotometer.

    • Initiate the scan to record the absorbance spectrum.

  • Data Analysis:

    • The resulting spectrum will show absorbance as a function of wavelength.

    • Identify the wavelengths at which the maximum absorbance occurs (λmax).

Causality Behind Experimental Choices:

  • Quartz Cuvettes: Glass and plastic cuvettes absorb UV light below ~340 nm, making quartz essential for measurements in the UV range.

  • Choice of Solvent: The solvent should be transparent in the wavelength range of interest and should not react with the analyte. Water is a common choice for polar, water-soluble compounds.

  • Blank Measurement: This is a critical step to ensure that the measured absorbance is solely due to the analyte and not the solvent or the cuvette.

G Start Start Instrument_Warmup Instrument Warm-up Start->Instrument_Warmup Prepare_Blank Prepare Blank (Solvent) Instrument_Warmup->Prepare_Blank Measure_Baseline Measure Baseline Prepare_Blank->Measure_Baseline Prepare_Sample Prepare Sample Solution Measure_Baseline->Prepare_Sample Measure_Sample Measure Sample Spectrum Prepare_Sample->Measure_Sample Analyze_Data Analyze Data (Identify λmax) Measure_Sample->Analyze_Data End End Analyze_Data->End

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

Applications in Drug Development and Research

The inherent fluorescence and UV-Vis absorption properties of aminonaphthalenesulfonic acids like J-Acid make them valuable in pharmaceutical research.[11]

  • Fluorescent Probes: These compounds can be used as fluorescent probes to study drug-protein interactions.[12] Changes in the fluorescence intensity or emission wavelength upon binding to a target molecule can provide information about the binding event and the local environment.[11]

  • Drug Delivery Systems: The unique chemical structure of J-Acid allows it to be incorporated into larger drug delivery systems.[11] Its spectroscopic properties can then be used to monitor the release of a drug from its carrier.[13]

  • Quantitative Analysis: UV-Vis spectroscopy is a robust and cost-effective method for the quantitative analysis of drugs in various formulations.[14][15][16] By creating a calibration curve based on the Beer-Lambert law, the concentration of an unknown sample can be determined from its absorbance.

Conclusion

6-Amino-1-naphthol-3-sulfonic acid hydrate exhibits a distinct UV-Vis absorption profile with maxima at 289 nm, 331 nm, and 352 nm, corresponding to π → π* and n → π* electronic transitions.[6] This profile is influenced by its specific substitution pattern on the naphthalene core, which can be compared with other aminonaphthalenesulfonic acids to understand structure-property relationships. The straightforward and reliable method of UV-Vis spectrophotometry allows for its characterization and quantification. Its intrinsic spectroscopic properties make it a valuable tool for researchers in drug development, particularly in the design of fluorescent probes and drug delivery systems.

References

  • Facile one-pot synthesis of water-soluble conjugated polymers derived from 7-amino-4-hydroxy-2-naphthalenesulfonic acid: Synthes - AVESİS. [Link]

  • review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer - iajps. [Link]

  • Spectroscopic Analysis Reveals Insights into 2-Amino-1-Naphthalenesulfonic Acid Biological Activity and Solvent Properties | Spectroscopy Online. [Link]

  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

  • How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis - Jurnal UPI. [Link]

  • “A Complete Review on UV-Visible Spectroscopic Technique “. [Link]

  • (PDF) The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. [Link]

  • 7-Amino-4-hydroxy-2-naphthalenesulfonic acid | C10H9NO4S | CID 6868 - PubChem. [Link]

  • Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PMC. [Link]

  • UV-Vis Spectrum of 1,5-Naphthalenedisulfonic Acid - SIELC Technologies. [Link]

  • 6-AMINO-1,3-NAPHTHALENEDISULFONIC ACID - gsrs. [Link]

  • Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene- 1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer - ResearchGate. [Link]

  • 1-Amino-2-naphthol-4-sulfonic acid | C10H9NO4S | CID 8316 - PubChem. [Link]

  • Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PubMed. [Link]

  • 6-Amino-1-Naphthol-3-Sulfonic Acid Hydrate 95.0%(HPLC) | PureSynth. [Link]

  • New fluorescent technology tracks drug responses in cells - Drug Target Review. [Link]

  • A novel fluorescent probe for selective detection of thiols in acidic solutions and labeling of acidic organelles in live cells - Journal of Materials Chemistry B (RSC Publishing). [Link]

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A Technical Guide to the Mass Spectrometric Fragmentation of 6-Amino-1-naphthol-3-sulfonic Acid Hydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of complex molecules. This guide provides an in-depth analysis of the gas-phase fragmentation behavior of 6-Amino-1-naphthol-3-sulfonic Acid Hydrate, a crucial intermediate in the synthesis of various dyes and a potential building block in pharmaceutical development. Known colloquially as J-Acid, its characterization is paramount for quality control and reaction monitoring. Herein, we present a comparative analysis of its fragmentation pathways under common mass spectrometric conditions, supported by experimental data, and contrast these findings with alternative analytical methodologies.

Introduction to 6-Amino-1-naphthol-3-sulfonic Acid (J-Acid)

6-Amino-1-naphthol-3-sulfonic acid (IUPAC name: 7-amino-4-hydroxynaphthalene-2-sulfonic acid) is a bifunctional naphthalenic compound containing both an amino and a hydroxyl group, along with a sulfonic acid moiety that imparts significant polarity.[1] Its structure presents multiple potential sites for ionization and subsequent fragmentation, making mass spectrometry a powerful tool for its unambiguous identification. Understanding its fragmentation signature is not merely an academic exercise; it is a practical necessity for scientists tracking its presence in complex matrices or verifying its structure post-synthesis.

Ionization and Fragmentation: A Mechanistic Perspective

Due to the presence of the highly acidic sulfonic acid group, J-Acid is most readily ionized by electrospray ionization (ESI) in negative ion mode, forming the deprotonated molecule [M-H]⁻.[2] This precursor ion, with a monoisotopic mass of approximately 238.0179 m/z, serves as the starting point for collision-induced dissociation (CID) experiments.

The fragmentation of sulfonated aromatic compounds is often characterized by the facile cleavage of the C-S bond.[2] In the case of J-Acid, the most prominent fragmentation pathway involves the neutral loss of sulfur trioxide (SO₃), a common fragmentation for sulfonic acids. However, the charge can be retained on the sulfur-containing fragment, leading to the observation of an ion corresponding to SO₃⁻.

Experimental tandem mass spectrometry (MS/MS) data for 7-amino-4-hydroxy-2-naphthalenesulfonic acid confirms these general principles. The precursor ion [M-H]⁻ at m/z 238.0180 undergoes fragmentation to yield a base peak at m/z 79.9574, corresponding to the [SO₃]⁻ ion.[1] This observation underscores the lability of the C-S bond and the stability of the resulting sulfite radical anion.

Additional significant fragment ions are observed at m/z 174.0561, 158.0611, and 132.0455.[1] The fragment at m/z 174.0561 can be attributed to the loss of sulfur dioxide (SO₂) from the precursor ion, a rearrangement-driven process that has been documented for aromatic sulfonamides. The formation of the ion at m/z 158.0611 likely arises from the further loss of an oxygen atom from the m/z 174 fragment. The ion at m/z 132.0455 could be a result of a more complex fragmentation cascade involving ring cleavage.

To visualize the primary fragmentation pathway, the following diagram illustrates the dissociation of the [M-H]⁻ precursor ion of J-Acid.

fragmentation_pathway precursor [M-H]⁻ m/z 238.0180 fragment1 [SO₃]⁻ m/z 79.9574 precursor->fragment1 C-S Cleavage fragment2 [M-H-SO₂]⁻ m/z 174.0561 precursor->fragment2 -SO₂ fragment3 [M-H-SO₃]⁻ m/z 158.0242 precursor->fragment3 -SO₃ fragment4 Further Fragments fragment2->fragment4 fragment3->fragment4

Caption: Proposed fragmentation of deprotonated J-Acid.

Comparative Analysis of Analytical Techniques

While mass spectrometry provides unparalleled sensitivity and structural information, a comprehensive analytical strategy often involves orthogonal techniques. The following table compares MS with other common analytical methods for the characterization of J-Acid.

FeatureMass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) SpectroscopyUV-Visible Spectrophotometry
Principle Separation by chromatography, detection by mass-to-charge ratio and fragmentation.Separation by chromatography, detection by UV-Vis absorbance.Detection of nuclear spin transitions in a magnetic field.Measurement of light absorption at different wavelengths.
Specificity Very High (provides molecular weight and structural fragments).Moderate (retention time and UV spectrum).Very High (provides detailed structural connectivity).Low (provides information on chromophores).
Sensitivity Very High (picogram to femtogram).High (nanogram to microgram).Low (milligram).Moderate (microgram to milligram).
Structural Info High (fragmentation pattern).Low (UV spectrum).Very High (complete structure).Low (functional groups).
Sample Req. Low (microliters).Low (microliters).High (milligrams).Low (milliliters).
Key Advantage Unambiguous identification and quantification in complex matrices.Robust and widely available for routine analysis.Definitive structural elucidation of pure compounds.Simple and rapid for concentration determination of known compounds.[3]
Limitation Requires expertise for data interpretation.Co-elution can lead to misidentification.Low sensitivity and requires pure samples.Lack of specificity.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of 6-Amino-1-naphthol-3-sulfonic Acid Hydrate and dissolve in 10 mL of a 50:50 mixture of methanol and water to create a 100 µg/mL stock solution.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the same solvent to the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Matrix: For analysis in complex matrices (e.g., reaction mixtures, environmental samples), perform a sample clean-up step such as solid-phase extraction (SPE) to remove interfering substances.

LC-MS/MS Method
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Type: Full scan for precursor identification, followed by product ion scan (MS/MS) of the ion at m/z 238.02.

    • Collision Energy: Optimize collision energy to maximize the intensity of the characteristic fragment ions (e.g., a ramp from 10 to 40 eV).

The following diagram outlines the general workflow for the LC-MS/MS analysis of J-Acid.

workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection sp1 Standard/Sample sp2 Dilution/Extraction sp1->sp2 lc1 Injection sp2->lc1 lc2 Reversed-Phase Chromatography lc1->lc2 ms1 ESI Source (Negative Mode) lc2->ms1 ms2 Quadrupole 1 (Precursor Selection m/z 238.02) ms1->ms2 ms3 Collision Cell (CID) ms2->ms3 ms4 Quadrupole 2 (Fragment Analysis) ms3->ms4 ms5 Detector ms4->ms5 data data ms5->data Data Acquisition & Analysis

Caption: LC-MS/MS workflow for J-Acid analysis.

Conclusion

The mass spectrometric fragmentation of 6-Amino-1-naphthol-3-sulfonic Acid Hydrate is characterized by a dominant loss of the sulfo group, providing a highly specific signature for its identification. While other analytical techniques such as HPLC-UV and NMR offer valuable complementary information, the sensitivity and structural detail afforded by LC-MS/MS make it an indispensable tool for researchers and drug development professionals. The methodologies and data presented in this guide provide a robust framework for the confident analysis of this important chemical entity.

References

  • Novotná, P., Pácaková, V., Bošáková, Z., & Štulík, K. (1999). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments, 43(2), 127-137. [Link]

  • Wang, J., & Zhang, Y. (2015). Spectrophotometric determination of aromatic amino compounds with J-acid. Guang pu xue yu guang pu fen xi = Guang pu, 35(1), 195–199. [Link]

  • PubChem. (n.d.). 7-Amino-4-hydroxy-2-naphthalenesulfonic acid. Retrieved from [Link]

Sources

Elemental analysis validation for 6-Amino-1-naphthol-3-sulfonic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical comparison of validation methodologies for 6-Amino-1-naphthol-3-sulfonic Acid (CAS: 87-02-5), often commercially referred to as J-Acid (isomer) or related dye intermediates. It specifically addresses the critical challenge of characterizing the Hydrate form versus the anhydrous substance—a distinction that defines stoichiometric accuracy in drug and dye synthesis.

Executive Summary: The "Hydrate" Trap

In high-precision synthesis, 6-Amino-1-naphthol-3-sulfonic acid is a pivotal intermediate. However, its amphoteric nature and sulfonic acid moiety make it highly hygroscopic. Commercial labels often oscillate between "Hydrate" and "Anhydrous" (as noted by suppliers like TCI removing "Hydrate" to reduce ambiguity).

The Core Problem: Relying solely on HPLC purity (>95%) is insufficient. HPLC detects organic impurities but is "blind" to water and inorganic salts (sodium sulfate). If your protocol assumes an anhydrous MW of 239.25 g/mol , but the material is actually a monohydrate (MW ~257.27 g/mol ) or contains 5% occluded water, your stoichiometric ratio in coupling reactions will be off by nearly 8%, leading to side reactions and yield loss.

This guide compares Elemental Analysis (EA) against HPLC and Nitrite Titration to demonstrate why EA is the only self-validating method for establishing the true "Assay" of this material.

Comparative Analysis: EA vs. Alternatives

We evaluate three validation methodologies based on their ability to detect the three critical quality attributes: Organic Purity , Water Content , and Inorganic Contamination .

Table 1: Method Performance Matrix
FeatureElemental Analysis (CHN/S) HPLC (Reverse Phase) Nitrite Titration
Primary Target Bulk Composition (C, H, N, S)Organic Impurities (Isomers)Amino Group (-NH₂)
Water Detection Indirectly Quantitative (via H%)Blind (Elutes with solvent)Blind
Inorganic Salt Detection Yes (via % Residue/Ash)Blind (Elutes in void volume)Blind
Stoichiometric Accuracy High (Defines MW basis)Medium (Relative Area %)Medium (Specific to amine)
Sample Destructive? Yes (Combustion)No (Solution)Yes (Reaction)
Verdict Gold Standard for Hydrate Confirmation Essential for Isomer PurityRoutine QC only
Detailed Analysis of Alternatives
Alternative A: HPLC (High-Performance Liquid Chromatography)[1][2][3]
  • Method: Reverse phase (C18 or specialized columns like Newcrom R1) using acidic mobile phases (Acetonitrile/Water/Phosphoric Acid).[1]

  • Limitation: HPLC reports "Area %". If a sample is 99% pure by HPLC but contains 10% water, the actual content is only 89%. HPLC cannot distinguish between the Anhydrous and Hydrate forms.

  • Role: Use HPLC only to confirm the absence of organic isomers (e.g., Gamma Acid).

Alternative B: Diazotization Titration[4]
  • Method: Titration of the primary amine with Sodium Nitrite (

    
    ) in acidic medium at 0–5°C.
    
  • Limitation: While specific to the amine, this method is prone to endpoint ambiguity (starch-iodide paper) and assumes the impurity profile does not contain other amines. It fails to quantify non-amine impurities accurately.

The Solution: Elemental Analysis (EA)
  • Mechanism: Combustion at >950°C converts the sample to

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Why it wins: EA provides a mass-balance check. If the Carbon % is lower than theoretical, it confirms the presence of "dead mass" (water or salt). The Hydrogen % specifically validates the hydration state (Anhydrous vs. Monohydrate).

Experimental Protocol: Self-Validating EA Workflow

To validate the material, you must perform a "Difference Analysis" comparing the "As-Is" sample against a "Dried" sample.

Step 1: Sample Preparation & Drying
  • Aliquot A (As-Is): Take ~5 mg of the sample directly from the bottle. Handle quickly to prevent moisture uptake.

  • Aliquot B (Dried): Dry ~100 mg of sample in a vacuum oven at 105°C for 4 hours. Note: Sulfonic acids can darken/decompose if overheated; do not exceed 110°C.

Step 2: Combustion Analysis (CHN Mode)
  • Instrument: Flash 2000 or Elementar vario (or equivalent).

  • Carrier Gas: Helium (140 mL/min).

  • Combustion Temp: 980°C (ensure complete oxidation of the naphthalene ring).

  • Detection: TCD (Thermal Conductivity Detector).

Step 3: Data Interpretation (The "Self-Validation" Logic)

Compare your experimental results against the theoretical values calculated below.

Table 2: Theoretical Composition Reference
ElementAnhydrous (

)
Monohydrate (

)
MW 239.25 g/mol 257.27 g/mol
Carbon (C) 50.20% 46.68%
Hydrogen (H) 3.79% 4.31%
Nitrogen (N) 5.86% 5.44%
Sulfur (S) 13.40% 12.46%
  • Scenario 1 (Pure Anhydrous): Experimental C is ~50.2%.

  • Scenario 2 (Pure Monohydrate): Experimental C is ~46.7% and H is elevated (4.3%).

  • Scenario 3 (Wet/Impure): Experimental C is <46% and N is <5.4%. This indicates excess water or inorganic salts (like

    
     from synthesis).
    

Visualization: Validation Logic Flow

The following diagram illustrates the decision matrix for determining the true state of the material using the data from Table 2.

ValidationWorkflow Start Raw Material (6-Amino-1-naphthol-3-sulfonic Acid) HPLC Step 1: HPLC Analysis (Check Organic Purity) Start->HPLC Decision1 Organic Purity > 95%? HPLC->Decision1 Reject REJECT BATCH (Isomer Contamination) Decision1->Reject No EA Step 2: Elemental Analysis (CHN Mode) Decision1->EA Yes Compare Compare %C and %H to Theoretical EA->Compare ResultAnhydrous Match Anhydrous (C ~50.2%, H ~3.8%) Use MW: 239.25 Compare->ResultAnhydrous High C / Low H ResultHydrate Match Monohydrate (C ~46.7%, H ~4.3%) Use MW: 257.27 Compare->ResultHydrate Low C / High H ResultImpure Mismatch (Low C, Low N) Calculate Salt/Water Excess Compare->ResultImpure Deviant Values

Caption: Logical workflow for distinguishing between Anhydrous, Hydrate, and Impure forms using orthogonal analytical methods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6868, 6-Amino-1-naphthol-3-sulfonic acid. Retrieved from [Link]

  • SIELC Technologies. Separation of N-Acetyl-(1-amino-2-naphthol-6-sulfonic acid) on Newcrom R1 HPLC column. (Methodology adapted for amino-naphthol-sulfonic isomers).[1][4][5] Retrieved from [Link]

  • Organic Syntheses. 1-Amino-2-naphthol-4-sulfonic acid (General synthesis and purification of aminonaphtholsulfonic acids). Coll. Vol. 2, p.42 (1943). Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Amino-1-naphthol-3-sulfonic Acid Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and responsible disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 6-Amino-1-naphthol-3-sulfonic Acid Hydrate (also known as J-Acid), a compound frequently used in laboratory settings. Our focus is on ensuring personnel safety, environmental protection, and regulatory compliance.

Understanding the Compound: Hazard Profile and Handling Precautions

Before initiating any disposal protocol, a thorough understanding of the compound's characteristics is paramount. 6-Amino-1-naphthol-3-sulfonic Acid Hydrate is a solid, typically a white to brown powder, that is slightly soluble in water.[1]

Key Hazards:

  • Eye Irritation: The compound is known to cause serious eye irritation.[2]

  • Suspected Mutagen: It is suspected of causing genetic defects.[2]

  • Skin and Respiratory Irritation: Like many sulfonic acids, it can cause skin irritation upon contact and respiratory irritation if inhaled as a dust.[3][4]

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Due to these hazards, the following PPE must be worn at all times when handling 6-Amino-1-naphthol-3-sulfonic Acid Hydrate:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[4]To prevent contact with the powder or any solutions, which can cause serious eye irritation.[2]
Hand Protection Chemical-impermeable gloves (e.g., nitrile or PVC).[4][5]To avoid skin contact, which can lead to irritation.
Body Protection A lab coat or other suitable protective clothing.To protect the skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator is recommended if there is a risk of inhaling dust, especially in poorly ventilated areas.[6]To prevent irritation of the respiratory tract.

The Disposal Workflow: A Step-by-Step Procedural Guide

The cardinal rule for the disposal of 6-Amino-1-naphthol-3-sulfonic Acid Hydrate is to adhere to local, state, and federal regulations.[2] The procedures outlined below provide a general framework; however, you must consult your institution's Environmental Health and Safety (EHS) office and/or a licensed waste disposal company to ensure full compliance.

Disposal_Workflow cluster_prep Preparation Phase cluster_disposal Disposal Phase cluster_final Final Steps A Don Appropriate PPE B Segregate Waste at the Source A->B C Small Quantities of Uncontaminated Solid B->C Solid Waste D Contaminated Materials (e.g., paper towels, gloves) B->D Solid Waste E Aqueous Solutions B->E Liquid Waste F Large Quantities B->F Solid or Liquid G Label Waste Container Clearly C->G D->G E->G F->G H Store in a Designated Hazardous Waste Area G->H I Arrange for Pickup by a Licensed Waste Disposal Company H->I

Caption: Disposal workflow for 6-Amino-1-naphthol-3-sulfonic Acid Hydrate.

Step 1: Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7][8]

  • Solid Waste:

    • Place pure, unused 6-Amino-1-naphthol-3-sulfonic Acid Hydrate and materials heavily contaminated with the solid (e.g., weighing paper) into a designated, robust, and sealable container.

    • This container should be clearly labeled as "Hazardous Waste: 6-Amino-1-naphthol-3-sulfonic Acid Hydrate".

  • Aqueous Solutions:

    • Collect aqueous solutions containing this compound in a separate, compatible container (e.g., a high-density polyethylene carboy).

    • Do not mix with other waste streams, particularly strong oxidizing agents, as this can lead to hazardous reactions.[6]

    • Label the container with the full chemical name and approximate concentration.[7]

  • Contaminated Labware:

    • Disposable items like gloves and paper towels that have come into contact with the chemical should be placed in a sealed bag and then into the solid waste container.

    • Rinse non-disposable glassware with a suitable solvent (e.g., water) and collect the rinsate as aqueous waste. Empty chemical containers should be triple-rinsed before disposal.[7]

Step 2: On-Site Treatment (Use with Caution)

For very small quantities of dilute aqueous solutions, neutralization may be an option if permitted by your institution and local regulations.

Neutralization Protocol (for dilute aqueous solutions only):

  • Work in a fume hood and wear all necessary PPE.

  • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.[9]

  • Monitor the pH of the solution. The goal is to reach a neutral pH (between 6.0 and 8.0).

  • Be aware that neutralization can generate heat and potentially release fumes. Proceed slowly.

  • Once neutralized, the solution may be suitable for drain disposal, but only if explicitly permitted by your local wastewater authority and institutional EHS guidelines .[10] Many jurisdictions have strict limits on the types and quantities of chemicals that can be drain-disposed.

Step 3: Storage and Labeling

  • All waste containers must be kept tightly closed except when adding waste.[7]

  • Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Ensure all labels are legible and include the chemical name, associated hazards, and the date of accumulation.

Step 4: Professional Disposal

The most reliable and universally recommended method for the disposal of 6-Amino-1-naphthol-3-sulfonic Acid Hydrate is to engage a licensed hazardous waste disposal company.[2][11] These companies have the expertise and equipment to handle and dispose of chemical waste in an environmentally sound and legally compliant manner.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for disposal.[6][11] For a liquid spill, absorb it with an inert material (e.g., sand or vermiculite) and place the absorbed material in a sealed container.

  • Decontamination: Clean the spill area with soap and water.

  • Report: Report the spill to your institution's EHS office.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and compliance in all your research endeavors.

References

  • SULPHONIC ACID, 90%. (2018, June 17). [Link]

  • LAB SULPHONIC ACID. [Link]

  • material safety data sheet - benzene sulphonic acid. Oxford Lab Fine Chem LLP. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Strategies for the Safe Handling of Sulfonic Acid. (2022, September 13). Capital Resin Corporation. [Link]

  • Chemical waste | Hazardous Waste Management. McGill University. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • How to Dispose of Acid Safely: A Step-by-Step Guide. (2024, October 1). Greenflow. [Link]

  • 2-Amino-8-naphthol-6-sulfonic acid (γ acid) SAFETY DATA SHEETS. (2024, February 6). [Link]

  • 8-Aminonaphthalene-1-sulfonic acid - SAFETY DATA SHEET. (2025, September 24). [Link]

  • 6-Amino-1-Naphthol-3-Sulfonic Acid Hydrate 95.0%(HPLC). PureSynth. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.